Product packaging for N-Cyclohexylacetoacetamide(Cat. No.:CAS No. 1132-42-9)

N-Cyclohexylacetoacetamide

Cat. No.: B074488
CAS No.: 1132-42-9
M. Wt: 183.25 g/mol
InChI Key: FLCPERRDPXWFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Cyclohexylacetoacetamide is a significant chemical building block and synthetic intermediate, characterized by the presence of both a cyclohexyl group and an acetoacetamide moiety. This structure confers unique reactivity, making it a valuable precursor in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. Its primary research value lies in its role as a key intermediate in the development of agrochemicals, such as herbicides and pesticides, where it can be utilized to create compounds with specific biological activities. The mechanism of action for its derivative compounds often involves the inhibition of essential plant enzymes, such as acetolactate synthase (ALS), leading to the disruption of amino acid biosynthesis. Furthermore, its β-ketoamide functionality makes it a versatile substrate for condensation reactions, cyclizations, and as a ligand in coordination chemistry. Researchers leverage this compound to explore new synthetic methodologies and to develop novel active ingredients with potential applications in crop protection and material science. It is supplied as a high-purity solid to ensure consistent and reliable performance in experimental settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO2 B074488 N-Cyclohexylacetoacetamide CAS No. 1132-42-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCPERRDPXWFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150318
Record name N-Cyclohexylacetoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132-42-9
Record name N-Cyclohexyl-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexylacetoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC60220
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyclohexylacetoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclohexylacetoacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.160
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-CYCLOHEXYLACETOACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4R6MJY84B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Cyclohexylacetoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Cyclohexylacetoacetamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's key characteristics, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physicochemical Data

A summary of the known and computed physicochemical properties of this compound is presented below. Experimental values for properties such as melting point, boiling point, and solubility are typically determined empirically.

PropertyValueSource
Molecular Formula C10H17NO2PubChem[1]
Molecular Weight 183.25 g/mol PubChem[1]
IUPAC Name N-cyclohexyl-3-oxobutanamidePubChem[1]
CAS Number 1132-42-9CymitQuimica[2]
Canonical SMILES CC(=O)CC(=O)NC1CCCCC1PubChem[1]
InChI Key FLCPERRDPXWFDK-UHFFFAOYSA-NPubChem[1]
Monoisotopic Mass 183.125928785 DaPubChem[1]
Topological Polar Surface Area 46.2 ŲPubChem[1]
Hazard Statements Harmful if swallowed (H302)PubChem[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following are standard experimental protocols.

Synthesis of this compound

This protocol is based on the general reaction of diketene with amines to form acetoacetamides.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine cyclohexylamine (1 equivalent) with a suitable inert solvent such as tetrahydrofuran.

  • Cooling: Cool the reaction mixture to approximately 10°C using an ice bath.

  • Addition of Diketene: Add diketene (1 equivalent) dropwise to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 20°C.

  • Reaction: After the addition is complete, allow the mixture to stir for several hours at room temperature to ensure the reaction goes to completion.[3]

  • Workup: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Determination of Melting Point

The melting point is a key indicator of a compound's purity.[4]

  • Sample Preparation: Ensure the synthesized this compound is completely dry and in a powdered form.[5]

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of about 3 mm.[6]

  • Measurement: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[6][7]

  • Heating: Heat the sample rapidly at first to get an approximate melting point, then repeat with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the expected melting point.[7]

  • Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[4] Pure compounds typically have a sharp melting range of 1-2°C.[6]

Determination of Boiling Point

For liquid compounds or those that can be distilled, the boiling point is a characteristic physical property.[8]

  • Apparatus Setup: Place a small amount of the liquid sample into a small test tube or a Durham tube.[9]

  • Capillary Inversion: Place a capillary tube, sealed at one end, into the liquid with the open end down.[9]

  • Heating: Attach the test tube to a thermometer and heat it in a Thiele tube or an oil bath.[9][10]

  • Observation: As the sample is heated, a stream of bubbles will emerge from the capillary tube.[9]

  • Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[9][10]

Determination of Solubility

Solubility provides insight into the polarity and potential applications of a compound.

  • Sample Preparation: Weigh a precise amount of this compound (e.g., 25 mg) and place it into a small test tube.[11]

  • Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL of water, ethanol, or diethyl ether) in small portions.[11]

  • Agitation: Shake the test tube vigorously after each addition to facilitate dissolution.[11]

  • Observation: Observe whether the solute completely dissolves. The solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by finding the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature.[12]

Spectroscopic Analysis

Spectroscopic methods are essential for structural elucidation and confirmation.

  • Infrared (IR) Spectroscopy: An IR spectrum will reveal the presence of key functional groups. For this compound, characteristic peaks would include C=O stretching for the ketone and amide groups, and N-H stretching for the secondary amide.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[14]

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound from the molecular ion peak and can offer structural clues from the fragmentation pattern.[15]

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_structural_methods Spectroscopic Methods cluster_physical_methods Physical Tests synthesis Synthesis of this compound (Diketene + Cyclohexylamine) purification Purification (Recrystallization/Chromatography) synthesis->purification structural Structural Elucidation purification->structural physical Physical Property Determination purification->physical nmr NMR Spectroscopy (¹H, ¹³C) structural->nmr ir IR Spectroscopy structural->ir ms Mass Spectrometry structural->ms mp Melting Point physical->mp bp Boiling Point physical->bp solubility Solubility physical->solubility final_product Characterized This compound nmr->final_product ir->final_product ms->final_product mp->final_product bp->final_product solubility->final_product

Caption: Workflow for the synthesis and physicochemical characterization of this compound.

References

N-Cyclohexylacetoacetamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1132-42-9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of N-Cyclohexylacetoacetamide, a chemical compound with potential applications in various scientific fields. This document consolidates available data on its physicochemical properties, synthesis, and analytical characterization.

Physicochemical Properties

This compound, with the IUPAC name N-cyclohexyl-3-oxobutanamide, is a solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₂PubChem
Molecular Weight 183.25 g/mol PubChem[1]
Melting Point 74 °CPrepChem.com
Boiling Point Not available
Solubility Not available

Synthesis

A known method for the synthesis of this compound involves the reaction of cyclohexylamine with diketene.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature source.

Materials:

  • Cyclohexylamine (99 g)

  • Diketene (84 g)

  • Benzene (500 ml)

  • Isopropyl ether

Procedure:

  • A mixture of 500 ml of benzene and 99 g of cyclohexylamine is prepared.

  • Over a period of 30 minutes, 84 g of diketene is introduced to the cyclohexylamine solution.

  • The reaction mixture is stirred for 4 hours at 20 °C.

  • Following the stirring period, the mixture is evaporated to dryness by distillation under reduced pressure.

  • The resulting residue is taken up in isopropyl ether.

  • The solution is then cooled and the precipitate is collected by vacuum filtration.

  • The recovered precipitate is dried and then recrystallized from isopropyl ether to yield 137 g of N-cyclohexyl-acetylacetamide.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexylamine Cyclohexylamine Reaction Reaction in Benzene (4 hours at 20°C) Cyclohexylamine->Reaction Diketene Diketene Diketene->Reaction Evaporation Evaporation (Reduced Pressure) Reaction->Evaporation Precipitation Precipitation in Isopropyl Ether Evaporation->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization from Isopropyl Ether Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Applications and Biological Activity

Currently, there is a lack of publicly available information on the specific applications and biological activity of this compound. Further research is needed to explore its potential uses in areas such as organic synthesis, medicinal chemistry, and drug development. While studies on other acetamide derivatives have shown a range of biological activities, these cannot be directly extrapolated to this compound without specific experimental validation. No information regarding its mechanism of action or involvement in any signaling pathways has been documented.

Conclusion

This compound is a compound for which a synthetic method and basic physicochemical properties are known. However, a significant gap exists in the scientific literature regarding its detailed analytical characterization, potential applications, and biological profile. This technical guide serves as a foundational document, highlighting the current knowledge and underscoring the need for further investigation to unlock the potential of this molecule. Researchers and scientists are encouraged to undertake studies to fill these knowledge gaps.

References

Navigating the Solubility Landscape of N-Cyclohexylacetoacetamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of N-Cyclohexylacetoacetamide in organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document serves as a practical manual for researchers to conduct their own solubility assessments. It details the widely accepted shake-flask method, outlines various analytical techniques for concentration measurement, and provides a framework for the systematic collection and presentation of solubility data. The included experimental workflows and logical diagrams are designed to facilitate a clear and structured approach to solubility studies, a critical parameter in drug development and chemical research.

Introduction

This compound (CAS No. 2243-44-9) is a chemical compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in a range of organic solvents is paramount for process development, formulation design, and predicting its behavior in different chemical environments. Solubility data informs critical decisions in reaction chemistry, purification strategies, and the development of drug delivery systems.

This guide addresses the current gap in available literature by providing a detailed framework for the experimental determination of this compound's solubility.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, suggesting that a solute will have higher solubility in a solvent with a similar polarity. Factors influencing the solubility of this compound in organic solvents include:

  • Temperature: Solubility of solids in liquids generally increases with temperature, although exceptions exist.

  • Solvent Polarity: The polarity of the organic solvent will significantly impact its ability to solvate the this compound molecule.

  • Crystalline Form: Different polymorphs of a compound can exhibit different solubilities.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Experimental Protocol: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3][4][5] It involves equilibrating an excess amount of the solid solute with the solvent of interest over a period of time until a saturated solution is formed.

Materials and Equipment
  • This compound (of known purity)

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, isopropanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration determination (e.g., UV/Vis Spectrophotometer, HPLC)

Procedure
  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[4][5] The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Withdrawal: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution: Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the analytical instrument's linear range.

  • Analysis: Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (see Section 4).

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Analytical Methods for Concentration Determination

The choice of analytical method depends on the properties of this compound and the desired sensitivity and accuracy.

Gravimetric Analysis

This is a direct and simple method where a known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.[6][7][8]

Protocol:

  • Accurately pipette a known volume of the filtered saturated solution into a pre-weighed container.

  • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

  • Dry the container with the solid residue to a constant weight in an oven at a temperature below the compound's melting point.

  • The difference in weight gives the mass of the dissolved solute.

UV/Vis Spectroscopy

If this compound has a chromophore that absorbs in the UV/Vis range, this method can be a rapid and convenient way to determine its concentration.[9][10][11][12]

Protocol:

  • Establish the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of the standard solutions at the λmax to create a calibration curve (Absorbance vs. Concentration).

  • Measure the absorbance of the diluted saturated sample and determine its concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method suitable for determining the concentration of this compound, especially in complex mixtures or at low concentrations.[13][14]

Protocol:

  • Develop and validate an HPLC method for this compound, including selection of the column, mobile phase, and detector settings.

  • Prepare a series of standard solutions of known concentrations.

  • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the diluted saturated sample and determine its concentration from the calibration curve.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Solubility (mol/L)Analytical Method
EthanolTBDTBDTBDTBDe.g., HPLC
MethanolTBDTBDTBDTBDe.g., HPLC
AcetoneTBDTBDTBDTBDe.g., HPLC
Ethyl AcetateTBDTBDTBDTBDe.g., HPLC
TolueneTBDTBDTBDTBDe.g., HPLC
IsopropanolTBDTBDTBDTBDe.g., HPLC
Other SolventsTBDTBDTBDTBDe.g., HPLC

TBD: To Be Determined experimentally.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Weigh excess This compound prep2 Add known volume of organic solvent prep1->prep2 To vial equil Shake at constant temperature (24-72h) prep2->equil sampling1 Settle excess solid equil->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter (0.22 µm) sampling2->sampling3 sampling4 Dilute sample sampling3->sampling4 sampling5 Analyze concentration (HPLC/UV-Vis/Gravimetric) sampling4->sampling5 data1 Calculate solubility sampling5->data1 data2 Tabulate results data1->data2

Caption: Workflow for determining the solubility of this compound.

AnalyticalMethods cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic/Chromatographic Methods start Filtered Saturated Solution grav1 Evaporate solvent start->grav1 Direct Measurement spec2 Measure sample (UV-Vis or HPLC) start->spec2 Indirect Measurement grav2 Dry residue to constant weight grav1->grav2 grav3 Weigh residue grav2->grav3 spec1 Prepare calibration curve spec1->spec2 spec3 Determine concentration spec2->spec3

Caption: Logical relationship of analytical methods for concentration determination.

Conclusion

References

N-Cyclohexylacetoacetamide: An Overview of its Core Molecular Properties

Author: BenchChem Technical Support Team. Date: November 2025

N-Cyclohexylacetoacetamide is a chemical compound with distinct molecular characteristics relevant to researchers in various fields, including organic synthesis and drug development. This guide provides a focused overview of its molecular formula and weight, underpinned by standard analytical methodologies.

Molecular Identity and Weight

The fundamental properties of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

PropertyValueReference
Molecular FormulaC₁₀H₁₇NO₂[1][2]
Molecular Weight183.25 g/mol [1][3]
Monoisotopic Mass183.125928785 Da[1]

Methodology for Structural and Mass Determination

The molecular formula and weight of a compound like this compound are determined through established experimental protocols.

  • Mass Spectrometry (MS): This is a primary technique for determining the molecular weight of a compound. The process involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in deducing the precise elemental composition and confirming the molecular formula.

  • Elemental Analysis: This method determines the percentage composition of individual elements (Carbon, Hydrogen, Nitrogen, etc.) within the compound. The experimental percentages are compared against the theoretical percentages calculated from the proposed molecular formula to verify its accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, ¹H and ¹³C NMR spectroscopy help confirm the presence and connectivity of atoms, thereby validating the counts of hydrogen and carbon atoms suggested by the molecular formula.

Logical Framework for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The diagram below illustrates the logical relationship between the elemental composition of this compound and its total molecular weight.

G Mol This compound C₁₀H₁₇NO₂ MW: 183.25 g/mol C Carbon (C) 10 atoms × 12.011 u Mol->C H Hydrogen (H) 17 atoms × 1.008 u Mol->H N Nitrogen (N) 1 atom × 14.007 u Mol->N O Oxygen (O) 2 atoms × 15.999 u Mol->O subC = 120.11 u C->subC subH = 17.136 u H->subH subN = 14.007 u N->subN subO = 31.998 u O->subO Sum Summation subC->Sum subH->Sum subN->Sum subO->Sum Sum->Mol Total MW

References

Spectroscopic Profile of N-Cyclohexylacetoacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cyclohexylacetoacetamide, a molecule of interest in various research and development sectors. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside an analysis of expected mass spectrometry (MS) fragmentation patterns. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (acetyl group)2.1 - 2.3Singlet3H
CH₂ (acetyl group)3.3 - 3.5Singlet2H
CH (cyclohexyl, attached to N)3.6 - 3.8Multiplet1H
CH₂ (cyclohexyl)1.0 - 1.9Multiplet10H
NH (amide)7.5 - 8.5Broad Singlet1H

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Carbon Assignment Predicted Chemical Shift (ppm)
CH₃ (acetyl group)25 - 35
CH₂ (acetyl group)45 - 55
C=O (amide)165 - 175
C=O (ketone)200 - 210
CH (cyclohexyl, attached to N)50 - 60
CH₂ (cyclohexyl)20 - 40

Predicted Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch (amide)3250 - 3400Medium
C-H Stretch (sp³)2850 - 3000Strong
C=O Stretch (ketone)1710 - 1730Strong
C=O Stretch (amide I band)1640 - 1680Strong
N-H Bend (amide II band)1520 - 1570Medium

Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structure.[2][3] The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

m/z Proposed Fragment Notes
169[C₉H₁₅NO]⁺Molecular Ion (M⁺)
126[M - CH₃CO]⁺Loss of the acetyl group
98[C₆H₁₀N]⁺Fragmentation of the cyclohexyl ring
83[C₆H₁₁]⁺Cyclohexyl cation
57[CH₃COCH₂]⁺Acetonyl cation
43[CH₃CO]⁺Acetyl cation (base peak)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Data Acquisition :

    • For ¹H NMR, a standard pulse sequence is used. Key parameters include the number of scans, relaxation delay, and acquisition time.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Background Spectrum : Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Spectrum : Record the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, a direct insertion probe or a gas chromatography inlet can be used.

  • Ionization : The sample is vaporized and then ionized. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.[2]

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_State Solid Sample Sample->Solid_State MS Mass Spectrometer (EI) Sample->MS NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FT-IR Spectrometer (ATR) Solid_State->IR NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Potential Biological Activity of N-Cyclohexylacetoacetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the potential biological activities of N-Cyclohexylacetoacetamide based on the known biological profiles of structurally related compounds. As of the latest literature review, no direct studies on the biological activity of this compound have been published. Therefore, the information presented herein is inferential and intended to guide future research.

Introduction

This compound is a chemical compound featuring a cyclohexyl group attached to the nitrogen of an acetoacetamide moiety. While this specific molecule has not been the subject of published biological investigation, its structural components are present in a variety of biologically active molecules. This whitepaper will explore the potential biological activities of this compound by examining the known effects of related N-substituted acetamides and compounds containing a cyclohexyl group. The aim is to provide a foundational understanding for researchers and drug development professionals interested in the potential therapeutic applications of this and similar chemical scaffolds.

Potential Therapeutic Areas

Based on the activities of structurally analogous compounds, this compound could potentially exhibit activity in the following areas:

  • Antimicrobial and Antifungal Activity: Derivatives of acetamide are known to possess antibacterial and antifungal properties.

  • Anticancer Activity: Certain N-substituted acetamides have demonstrated cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: The acetamide scaffold is present in molecules that act as enzyme inhibitors, suggesting a potential for this compound to modulate enzymatic pathways.

Inferred Biological Activities from Structurally Related Compounds

Antimicrobial and Antifungal Potential

A number of studies have reported the antimicrobial and antifungal activities of various N-substituted acetamide derivatives. For instance, novel N-phenylacetamide derivatives have been synthesized and shown to possess activity against various bacterial and fungal strains. The lipophilicity conferred by the N-substituent can play a crucial role in the antimicrobial efficacy, and the cyclohexyl group in this compound would significantly increase its lipophilic character, potentially enhancing its ability to penetrate microbial cell membranes.

Table 1: Illustrative Antimicrobial Activity of Related Acetamide Derivatives (Note: This data is for related compounds and not this compound)

Compound ClassOrganismActivity Metric (e.g., MIC)Reference
N-phenylacetamide derivativesXanthomonas oryzae pv. oryzae (Xoo)EC50 = 10.8 µg/mL[1]
N-phenylacetamide derivativesXanthomonas axonopodis pv. citri (Xac)EC50 = 25.7 µg/mL[1]
Thiazole-containing N-phenylacetamidesMeloidogyne incognitaLC50 = 5.4 µg/mL[1]
Anticancer Potential

The acetamide functional group is a common feature in a variety of anticancer agents. For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been shown to be potent anticancer agents, particularly against prostate cancer cell lines.[2] The mechanism of action for these types of compounds can vary widely but often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation. The presence of the cyclohexyl group could influence the compound's interaction with hydrophobic binding pockets in target proteins.

Table 2: Illustrative Cytotoxic Activity of Related Acetamide Derivatives (Note: This data is for related compounds and not this compound)

CompoundCell LineIC50 ValueReference
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80 µM[2]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52 µM[2]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast Carcinoma)100 µM[2]
Potential for Enzyme Inhibition

The core structure of this compound suggests it could act as an inhibitor for various enzymes. For instance, substituted acetamide derivatives have been investigated as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease.[3] The N-substituent in these derivatives plays a critical role in binding to the enzyme's active site.

Given the inhibitory potential, this compound could theoretically interact with various signaling pathways. For example, if it were to inhibit a key kinase, it could disrupt a phosphorylation cascade. A hypothetical workflow for investigating such an interaction is presented below.

G cluster_workflow Hypothetical Experimental Workflow for Kinase Inhibition Compound This compound KinaseAssay In vitro Kinase Assay Compound->KinaseAssay CellBasedAssay Cell-Based Phosphorylation Assay Compound->CellBasedAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis PathwayAnalysis Downstream Pathway Analysis (e.g., Western Blot for p-ERK) CellBasedAssay->PathwayAnalysis PathwayAnalysis->DataAnalysis

Hypothetical workflow for kinase inhibition screening.

Experimental Protocols for Future Research

To elucidate the actual biological activity of this compound, a systematic investigation is required. The following are suggested experimental protocols based on methodologies used for structurally related compounds.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology (Broth Microdilution):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on human cancer cell lines.

Methodology (MTT Assay):

  • Seed cancer cells (e.g., PC3, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Enzyme Inhibition Assay

Objective: To evaluate the inhibitory activity of this compound against a specific enzyme (e.g., butyrylcholinesterase).

Methodology (Ellman's Method for BChE):

  • Prepare a reaction mixture containing phosphate buffer, the substrate (e.g., butyrylthiocholine iodide), and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

  • Add various concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the enzyme (BChE).

  • Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion resulting from the reaction of DTNB with thiocholine produced by substrate hydrolysis.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Logical Relationships in Drug Discovery

The process of identifying and characterizing a novel bioactive compound like this compound follows a logical progression from initial screening to more detailed mechanistic studies.

G cluster_discovery Drug Discovery Logic Flow InitialScreen Initial Biological Screening (e.g., Antimicrobial, Cytotoxicity) HitIdentified Hit Identification (Activity Observed) InitialScreen->HitIdentified Yes NoActivity No Significant Activity InitialScreen->NoActivity No MechanismStudy Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) HitIdentified->MechanismStudy LeadOptimization Lead Optimization (SAR Studies) MechanismStudy->LeadOptimization Preclinical Preclinical Development LeadOptimization->Preclinical

Logical flow for investigating a new chemical entity.

Conclusion

While there is a lack of direct experimental data on the biological activity of this compound, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential antimicrobial, anticancer, or enzyme-inhibiting agent. The lipophilic cyclohexyl moiety and the versatile acetoacetamide core suggest that this compound could exhibit interesting biological properties. The experimental protocols and logical frameworks presented in this whitepaper offer a roadmap for future research to unlock the potential of this compound and its derivatives in the field of drug discovery. Further empirical studies are essential to validate these hypotheses and to fully characterize the pharmacological profile of this compound.

References

An In-depth Technical Guide to N-Cyclohexylacetoacetamide Derivatives and Analogues: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylacetoacetamide and its analogues represent a class of compounds with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of these derivatives, with a particular focus on their anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental protocols for key assays are provided, and quantitative structure-activity relationship (QSAR) data for analogous compounds are summarized to facilitate further research and development in this area. Furthermore, this guide illustrates the key signaling pathways potentially modulated by these compounds, offering a deeper understanding of their mechanism of action.

Introduction

Acetoacetamide derivatives are versatile scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. The incorporation of a cyclohexyl moiety introduces lipophilicity and conformational constraints that can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide focuses on this compound and its analogues, exploring their therapeutic potential and providing the necessary technical information for researchers in the field.

Synthesis of this compound and its Analogues

The synthesis of the core molecule, this compound, is a straightforward process. A common and efficient method involves the reaction of cyclohexylamine with diketene.

General Synthesis Workflow

The synthesis of N-substituted acetoacetamide derivatives generally follows a common pathway involving the acylation of a primary or secondary amine.

G cluster_synthesis General Synthesis of N-Substituted Acetoacetamide Derivatives start Starting Materials: - Amine (e.g., Cyclohexylamine) - Acetoacetylating Agent (e.g., Diketene or Ethyl Acetoacetate) reaction Reaction: - Solvent (e.g., Benzene, Toluene) - Controlled Temperature start->reaction 1. Reactants workup Work-up: - Evaporation of Solvent - Extraction - Washing reaction->workup 2. Quenching & Isolation purification Purification: - Recrystallization - Column Chromatography workup->purification 3. Purification product Final Product: N-Substituted Acetoacetamide Derivative purification->product 4. Characterization

Caption: General workflow for the synthesis of N-substituted acetoacetamide derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is based on established literature procedures[1].

Materials:

  • Cyclohexylamine

  • Diketene

  • Benzene (or a suitable alternative solvent like toluene)

  • Isopropyl ether

Procedure:

  • A mixture of 500 ml of benzene and 99 g of cyclohexylamine is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

  • 84 g of diketene is added dropwise to the stirred cyclohexylamine solution over a period of 30 minutes.

  • The reaction mixture is stirred for 4 hours at 20°C.

  • The solvent is removed by distillation under reduced pressure.

  • The resulting residue is taken up in isopropyl ether.

  • The solution is cooled to induce crystallization.

  • The precipitate is collected by vacuum filtration.

  • The collected solid is dried and then recrystallized from isopropyl ether to yield pure this compound.

Expected Yield: Approximately 137 g. Melting Point: 74°C.

Biological Activities and Quantitative Data

Antioxidant and Cytotoxic Activities

The antioxidant activity of these compounds can be assessed using various assays, such as the ABTS radical scavenging assay. Cytotoxicity is often evaluated using the brine shrimp lethality assay, providing a preliminary indication of potential anticancer activity.

Table 1: Biological Activity of N-(3-phenylpropyl) and N-(3,3-diphenylpropyl) Acetamide Analogues

Compound IDR Group% Scavenged ABTS RadicalLD50 (ppm) [95% Confidence Intervals]
30003 CH31%0.26
30004 OCH32%0.52
30006 NO21%0.26
30007 NH210.6%2.74
40003 CH31.8%0.47
40004 OCH31.8%0.47
40006 NO210.8%2.79
40007 NH210.8%2.79

Data adapted from Autore et al., Molecules 2010, 15(3), 2028-2038.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Effect of Selected Acetamide Analogues on NO Production in LPS-Stimulated J774.A1 Macrophages

Compound IDConcentration (µM)% Inhibition of NO Production
40006 0.115%
125%
1040%
40007 0.120%
135%
1050%

Data adapted from Autore et al., Molecules 2010, 15(3), 2028-2038. All reductions in NO production were statistically significant (P < 0.001).

Experimental Protocols for Biological Assays

The following are detailed protocols for the biological evaluation of this compound derivatives and their analogues, based on methods described in the literature.

Antioxidant Activity Assay: ABTS Method

Principle: This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+. The reduction in the absorbance of the ABTS•+ solution is proportional to the antioxidant activity.

Procedure:

  • Prepare a stock solution of ABTS•+ by reacting 7 mM ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Before the assay, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a standard curve using Trolox (a water-soluble vitamin E analogue) at various concentrations.

  • Dissolve the test compounds in a suitable solvent (e.g., dichloromethane) to a stock concentration of 20 mg/mL.

  • Add 5 µL of the test compound solution to 1 mL of the diluted ABTS•+ solution.

  • Measure the absorbance at 734 nm after 1 minute.

  • Calculate the percentage of inhibition of ABTS•+ and compare it to the Trolox standard curve to determine the Trolox equivalent antioxidant capacity (TEAC).

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages

Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Culture J774.A1 macrophages in a 96-well plate until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated and unstimulated cells serves as a negative control.

  • After incubation, collect the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to 100 µL of the supernatant in a new 96-well plate.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 550 nm using a microplate reader.

  • Calculate the nitrite concentration from a standard curve prepared with sodium nitrite.

  • Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.

Signaling Pathways

While the precise signaling pathways modulated by this compound derivatives are still under investigation, their structural similarity to other known anti-inflammatory agents suggests potential interactions with key inflammatory pathways, such as the NF-κB and COX pathways.

Proposed Anti-inflammatory Mechanism of Action

Many anti-inflammatory compounds exert their effects by inhibiting the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. The inhibition of NF-κB can prevent the transcription of pro-inflammatory cytokines and enzymes like COX-2.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates transcription Inflammation Inflammation Genes->Inflammation promotes Compound This compound Derivative Compound->IKK inhibits? Compound->NFkB inhibits translocation?

Caption: A proposed signaling pathway illustrating the potential anti-inflammatory mechanism of this compound derivatives through the inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound derivatives and their analogues present a promising area for drug discovery. The synthetic accessibility and the potential for diverse biological activities make them attractive candidates for further investigation. Future research should focus on:

  • Synthesis of a focused library of this compound derivatives: This will allow for a systematic evaluation of their structure-activity relationships.

  • Comprehensive biological screening: Evaluating these derivatives against a wider range of biological targets, including specific enzymes and receptors, will help to identify their primary mechanism of action.

  • In vivo studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Elucidation of specific molecular targets and signaling pathways: Detailed mechanistic studies are crucial to understand how these compounds exert their biological effects.

This technical guide provides a foundational resource for researchers to build upon in their exploration of this compound derivatives as potential therapeutic agents. The provided protocols and data, though based on analogous structures, offer a solid starting point for the design and execution of future studies in this exciting field.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Cyclohexylacetoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature and public databases currently lack specific information regarding the definitive biological mechanism of action of N-Cyclohexylacetoacetamide. This guide, therefore, presents a hypothetical mechanism of action centered on the inhibition of the well-characterized MAPK/ERK signaling pathway. This approach serves as an illustrative framework for the target audience, demonstrating the principles and experimental methodologies that would be applied to elucidate the compound's activity. All data, pathways, and protocols described herein are exemplary and should be understood within this hypothetical context.

Introduction

This compound is a chemical compound with the molecular formula C10H17NO2.[1] While its synthesis and basic chemical properties are documented, its biological activity and mechanism of action are not yet characterized in peer-reviewed literature. For drug development professionals and researchers, understanding the precise molecular interactions of a compound is paramount. This guide outlines a plausible, hypothetical mechanism—inhibition of the MEK1/2 kinases—to provide a technical blueprint for investigating such a compound. This illustrative case will detail the potential signaling pathway, present exemplary quantitative data, and provide the rigorous experimental protocols required for validation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.[1] This information is foundational for any experimental work, influencing factors such as solubility in assay buffers and potential for cell permeability.

PropertyValueReference
IUPAC NameN-cyclohexyl-3-oxobutanamidePubChem CID: 70805[1]
Molecular FormulaC10H17NO2PubChem CID: 70805[1]
Molecular Weight183.25 g/mol PubChem CID: 70805[1]
Canonical SMILESCC(=O)CC(=O)NC1CCCCC1PubChem CID: 70805[1]
InChIKeyFLCPERRDPXWFDK-UHFFFAOYSA-NPubChem CID: 70805[1]

Hypothetical Mechanism of Action: MEK1/2 Inhibition

We hypothesize that this compound (designated here as 'Compound-X' for clarity) acts as a selective inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). MEK1/2 are dual-specificity protein kinases that are central components of the Ras/Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.

In this model, Compound-X would bind to an allosteric pocket on the MEK1/2 proteins, preventing their phosphorylation and activation by the upstream kinase, RAF. This, in turn, would block the subsequent phosphorylation and activation of ERK1/2, leading to a downstream blockade of signals that promote cell proliferation.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation CompoundX This compound (Compound-X) CompoundX->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Quantitative Data (Exemplary)

The following table summarizes exemplary quantitative data that would be generated to support the hypothesis of MEK1/2 inhibition. These values are representative of a potent and selective kinase inhibitor.

ParameterDescriptionExemplary ValueExperimental Method
IC₅₀ (MEK1) Concentration for 50% inhibition of MEK1 kinase activity in vitro.15 nMADP-Glo™ Kinase Assay
IC₅₀ (MEK2) Concentration for 50% inhibition of MEK2 kinase activity in vitro.25 nMADP-Glo™ Kinase Assay
Kᵢ Inhibition constant, reflecting binding affinity for the target.8 nMEnzyme Kinetics Analysis
Cellular EC₅₀ Concentration for 50% reduction of phospho-ERK in cells.100 nMIn-Cell Western/ELISA
Kinase Selectivity Fold-selectivity against a panel of related kinases (e.g., p38, JNK).>100-foldKinomeScan® Profiling

Experimental Protocols

To validate the proposed mechanism, a series of rigorous experiments would be required. Detailed protocols for key assays are provided below.

  • Objective: To determine the IC₅₀ of this compound against purified MEK1 enzyme.

  • Materials: Recombinant active MEK1 enzyme, inactive ERK2 substrate, ATP, ADP-Glo™ Reagent, Kinase-Glo® Max, assay plates (384-well), and test compound.

  • Procedure:

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 pM) in DMSO, followed by a final dilution in kinase buffer.

    • Add 5 µL of kinase buffer containing MEK1 enzyme and inactive ERK2 substrate to each well of a 384-well plate.

    • Add 2.5 µL of the diluted compound to the wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Initiate the kinase reaction by adding 2.5 µL of 10 µM ATP solution.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Data Analysis: Convert luminescence signals to percent inhibition relative to controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

  • Objective: To measure the effect of the compound on MEK1/2 activity within a cellular context by quantifying downstream ERK phosphorylation.

  • Materials: A relevant cell line (e.g., A375, which has a BRAF mutation leading to constitutive pathway activation), cell culture media, this compound, growth factors (e.g., EGF), RIPA lysis buffer, protease/phosphatase inhibitors, antibodies (total-ERK, phospho-ERK, GAPDH), and Western blot reagents.

  • Procedure:

    • Seed A375 cells in 6-well plates and grow to 80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Treat cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) for 2 hours.

    • Stimulate the cells with a growth factor like EGF (100 ng/mL) for 10 minutes to induce ERK phosphorylation (if the cell line requires it).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK1/2) and total-ERK (t-ERK1/2). A loading control like GAPDH should also be used.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify band intensity using software like ImageJ. Normalize the p-ERK signal to the t-ERK signal for each sample. Plot the normalized data against compound concentration to determine the cellular EC₅₀.

Experimental and Logic Workflow

The overall workflow for characterizing the mechanism of action follows a logical progression from initial screening to detailed validation.

Workflow cluster_0 Phase 1: Discovery & Hypothesis cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular & In Vivo Confirmation A High-Throughput Screen (e.g., Phenotypic Assay) B Hit Identification: This compound A->B C Target Deconvolution (e.g., Affinity Chromatography, Proteomics) B->C D Hypothesis Generation: 'Compound inhibits MEK1/2' C->D E Biochemical Assay: Determine IC50 vs MEK1/2 D->E F Binding Assay (SPR): Determine Kd and Kinetics E->F G Kinase Selectivity Profiling H Cellular Target Engagement: Measure p-ERK Inhibition (EC50) G->H I Anti-proliferative Assays (e.g., MTT, Celigo) H->I J In Vivo Xenograft Studies: Tumor Growth Inhibition I->J

Caption: A logical workflow for elucidating a compound's mechanism of action.

Conclusion

While the definitive mechanism of action for this compound remains to be elucidated through dedicated research, this guide provides a comprehensive and technically detailed framework for such an investigation. By postulating a plausible hypothesis—the inhibition of MEK1/2—we have outlined the essential quantitative benchmarks and rigorous experimental protocols that are the gold standard in modern drug development. This illustrative case serves as a valuable resource for scientists and researchers, detailing the logical workflow required to move a compound from initial observation to a well-characterized molecular agent. Future experimental studies are necessary to determine the true biological role of this compound.

References

In-Depth Technical Guide to the Thermal Stability of N-Cyclohexylacetoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature, patents, and safety data has not yielded specific experimental data on the thermal stability of N-Cyclohexylacetoacetamide. Therefore, this document serves as a technical guide outlining the established methodologies and data presentation formats that would be employed in the analysis of this compound's thermal properties. The experimental protocols and data tables provided are illustrative templates for researchers and drug development professionals.

Introduction

This compound is a chemical compound of interest in various research and development sectors, potentially including pharmaceuticals and materials science. A thorough understanding of its thermal stability is paramount for determining safe handling, storage, and processing temperatures. Thermal decomposition can lead to the generation of hazardous byproducts and a loss of product efficacy. This guide details the standard analytical techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), used to characterize the thermal behavior of such compounds.

Experimental Protocols

The following sections describe the detailed experimental methodologies for conducting Thermogravimetric Analysis and Differential Scanning Calorimetry on a solid organic compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Methodology:

  • Sample Preparation: A sample of this compound (typically 3-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Thermal Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak), which is obtained from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with decomposition.

Instrumentation: A calibrated differential scanning calorimeter is required.

Methodology:

  • Sample Preparation: A small sample of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves heating the sample from ambient temperature to a temperature beyond its expected melting or decomposition point at a constant rate (e.g., 10 °C/min).

  • Data Collection: The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak temperature and the enthalpy change (ΔH) for each transition are determined.

Data Presentation

The quantitative data obtained from TGA and DSC analyses would be summarized in the following tables for clear comparison and interpretation.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

ParameterValue (°C)
Onset of Decomposition (Tonset)Data Not Available
Temperature of Maximum Decomposition Rate (Tpeak)Data Not Available
Residual Mass at 600 °C (%)Data Not Available

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

Thermal EventPeak Temperature (°C)Enthalpy (ΔH) (J/g)
MeltingData Not AvailableData Not Available
DecompositionData Not AvailableData Not Available

Visualizations

The following diagrams illustrate the logical workflows for the thermal analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing weigh Weigh 3-10 mg of This compound pan Place in TGA pan weigh->pan load Load sample into TGA pan->load purge Purge with Nitrogen load->purge heat Heat at 10 °C/min purge->heat record Record Mass vs. Temperature heat->record analyze Determine Tonset and Tpeak record->analyze

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 2-5 mg of This compound seal Seal in Aluminum Pan weigh->seal load Load sample and reference into DSC seal->load purge Purge with Nitrogen load->purge heat Heat at 10 °C/min purge->heat record Record Heat Flow vs. Temperature heat->record analyze Identify Transitions and Calculate Enthalpy record->analyze

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective application. While specific experimental data is not currently available in the public domain, the methodologies outlined in this guide provide a robust framework for its determination. The use of Thermogravimetric Analysis and Differential Scanning Calorimetry will enable researchers and drug development professionals to characterize its decomposition profile and identify key thermal transitions. It is recommended that these analyses be performed to establish a comprehensive thermal stability profile for this compound.

Methodological & Application

Application Notes and Protocols: N-Cyclohexylacetoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N-Cyclohexylacetoacetamide. While a specific protocol for its synthesis is available, comprehensive characterization data and its applications in drug development, including its effects on signaling pathways, are not extensively documented in the currently available literature. The following sections detail the synthesis procedure and provide a framework for the necessary analytical characterization.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of cyclohexylamine with diketene.

Materials:

  • Cyclohexylamine

  • Diketene

  • Benzene (or a safer alternative solvent such as toluene or tetrahydrofuran)

  • Isopropyl ether

Equipment:

  • Reaction flask

  • Stirring apparatus

  • Dropping funnel

  • Distillation apparatus for solvent removal under reduced pressure

  • Filtration apparatus (e.g., Büchner funnel)

  • Crystallization dish

Procedure:

  • In a suitable reaction flask, a mixture of 500 ml of benzene and 99 g of cyclohexylamine is prepared.

  • To this stirred mixture, 84 g of diketene is added dropwise over a period of 30 minutes.

  • The reaction mixture is then stirred at 20°C for 4 hours.

  • Following the reaction period, the solvent is removed by distillation under reduced pressure.

  • The resulting residue is taken up in isopropyl ether.

  • The solution is cooled to induce crystallization.

  • The precipitate is collected by vacuum filtration.

  • The collected solid is further purified by recrystallization from isopropyl ether to yield this compound.

Safety Precautions: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Diketene is a lachrymator and is toxic, requiring careful handling in a fume hood.

Data Presentation

The following tables summarize the reported and required data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

ParameterValue
Reactant 1Cyclohexylamine (99 g)
Reactant 2Diketene (84 g)
SolventBenzene (500 ml)
Reaction Temperature20°C
Reaction Time4 hours
Product Yield137 g
AppearanceCrystalline solid

Table 2: Product Characterization

PropertyValue
Melting Point74°C
¹H NMR Data Data not available in the searched literature. Experimental determination is required.
¹³C NMR Data Data not available in the searched literature. Experimental determination is required.
IR Spectroscopy Data Data not available in the searched literature. Experimental determination is required.
Mass Spectrometry Data Data not available in the searched literature. Experimental determination is required.

Note: The lack of publicly available spectroscopic data (NMR, IR, MS) for this compound necessitates that any researcher synthesizing this compound perform these characterization techniques to confirm its identity and purity.

Applications in Drug Development and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the application of this compound in drug development or its interaction with specific biological signaling pathways. Compounds with similar structural motifs (amides and cyclohexyl groups) can exhibit a wide range of biological activities, and further research would be required to elucidate any potential therapeutic applications of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Cyclohexylamine + Diketene in Benzene Stirring Stir at 20°C for 4 hours Reactants->Stirring Evaporation Solvent Evaporation (Reduced Pressure) Stirring->Evaporation Reaction Mixture Crystallization Crystallization from Isopropyl Ether Evaporation->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Hypothetical Signaling Pathway

Given the absence of specific data for this compound, the following diagram serves as a generic template for visualizing a potential signaling pathway that could be investigated. This is a hypothetical representation and is not based on experimental data for this compound.

Signaling_Pathway_Template cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Ligand This compound (Hypothetical Ligand) Receptor Receptor Ligand->Receptor Effector1 Effector Protein 1 Receptor->Effector1 Effector2 Effector Protein 2 Effector1->Effector2 TF Transcription Factor Effector2->TF Gene Target Gene Expression TF->Gene

Caption: A generic template for a cell signaling pathway.

N-Cyclohexylacetoacetamide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Cyclohexylacetoacetamide, a β-ketoamide, serves as a valuable and versatile starting material in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Its unique structural features, including an active methylene group, a ketone, and an amide functionality, allow for a wide range of chemical transformations. These notes provide an overview of its applications and detailed protocols for its use in the synthesis of key heterocyclic systems.

Synthesis of this compound

This compound can be efficiently synthesized via the reaction of cyclohexylamine with diketene. This method provides a straightforward and high-yielding route to the target compound.

Experimental Protocol: Synthesis of this compound

A mixture of 500 ml of benzene and 99 g of cyclohexylamine were introduced over 30 minutes to 84 g of diketene.[1] After stirring for 4 hours at 20°C, the mixture was evaporated to dryness by distillation under reduced pressure.[1] The residue was taken up in isopropyl ether, and the solution was cooled and vacuum filtered.[1] The recovered precipitate was dried and crystallized from isopropyl ether to obtain 137 g of this compound with a melting point of 74°C.[1]

Reactants Molecular Weight ( g/mol ) Amount (g) Moles
Cyclohexylamine99.17991.0
Diketene84.07841.0
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Actual Yield (g)
This compound183.25183.25137

Table 1: Quantitative Data for the Synthesis of this compound

Synthesis_of_N_Cyclohexylacetoacetamide Cyclohexylamine Cyclohexylamine Intermediate Acylation Intermediate Cyclohexylamine->Intermediate + Diketene Diketene Diketene->Intermediate Product This compound Intermediate->Product Ring Opening Hantzsch_Synthesis cluster_reactants Reactants Aldehyde Aromatic Aldehyde Intermediate1 Knoevenagel Adduct Aldehyde->Intermediate1 Acetoacetamide N-Cyclohexyl- acetoacetamide (2 eq.) Acetoacetamide->Intermediate1 Intermediate2 Enamine Intermediate Acetoacetamide->Intermediate2 Ammonia Ammonium Acetate Ammonia->Intermediate2 Cyclization Cyclization & Dehydration Intermediate1->Cyclization Intermediate2->Cyclization Product 1,4-Dihydropyridine Derivative Cyclization->Product Pyrazolone_Synthesis Acetoacetamide N-Cyclohexyl- acetoacetamide Condensation Condensation Acetoacetamide->Condensation Hydrazine Substituted Hydrazine Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Product Pyrazolone Derivative Cyclization->Product Biginelli_Reaction cluster_reactants Reactants Aldehyde Aromatic Aldehyde Intermediate1 Acyliminium Ion Aldehyde->Intermediate1 Acetoacetamide N-Cyclohexyl- acetoacetamide Intermediate2 Enolate Addition Acetoacetamide->Intermediate2 Urea Urea/Thiourea Urea->Intermediate1 Intermediate1->Intermediate2 Cyclization Cyclization & Dehydration Intermediate2->Cyclization Product Dihydropyrimidinone Derivative Cyclization->Product

References

N-Cyclohexylacetoacetamide: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-2025-01

Introduction

N-Cyclohexylacetoacetamide is a valuable bifunctional building block in medicinal chemistry, offering a reactive acetoacetamide moiety and a lipophilic cyclohexyl group. This unique combination makes it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its utility is particularly pronounced in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases. The acetoacetamide core provides a versatile platform for constructing various heterocyclic systems, while the cyclohexyl group can be crucial for modulating pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.

Application in Kinase Inhibitor Synthesis

One of the most prominent applications of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of privileged scaffolds known to exhibit potent inhibitory activity against a variety of protein kinases.[1] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors from this compound typically involves a multi-step sequence, beginning with the conversion of this compound to a more reactive intermediate, 2-cyano-N-cyclohexylacetamide. This intermediate then undergoes a Knoevenagel condensation with an appropriate aldehyde, followed by a cyclization reaction with a hydrazine derivative to construct the pyrazolo[1,5-a]pyrimidine core.[2][3][4] This modular synthetic approach allows for the introduction of diverse substituents, enabling the fine-tuning of the inhibitor's potency and selectivity against specific kinase targets.

Featured Application: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

This application note provides a detailed protocol for the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative starting from this compound. The synthesized compounds and their analogs have shown significant inhibitory activity against key kinases in cancer-related signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and B-Raf.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from cyclohexylamine and diketene.

Materials:

  • Cyclohexylamine

  • Diketene

  • Benzene

  • Isopropyl ether

Procedure:

  • To a solution of 99 g of cyclohexylamine in 500 ml of benzene, add 84 g of diketene over a period of 30 minutes with stirring.

  • Continue stirring the reaction mixture for 4 hours at 20°C.

  • Remove the benzene by distillation under reduced pressure.

  • Dissolve the residue in isopropyl ether.

  • Cool the solution to induce precipitation.

  • Collect the precipitate by vacuum filtration.

  • Dry the precipitate and recrystallize from isopropyl ether to yield this compound.

Expected Yield: ~137 g.

Protocol 2: Synthesis of 2-Cyano-N-cyclohexylacetamide

This protocol details the conversion of this compound to the key intermediate, 2-cyano-N-cyclohexylacetamide.

Materials:

  • Cyclohexylamine

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium ethoxide (0.1 mmol) in ethanol (3 mL).

  • Add ethyl cyanoacetate (10 mmol) and cyclohexylamine (10 mmol) to the sodium ethoxide solution.[5]

  • Stir the mixture at room temperature for 1 hour.[5]

  • A precipitate of 2-cyano-N-cyclohexylacetamide will form.

  • Collect the precipitate by filtration.

  • Wash the precipitate with diethyl ether.

  • Recrystallize the product from ethanol to obtain pure 2-cyano-N-cyclohexylacetamide as a white solid.[5]

Protocol 3: Synthesis of 2-Cyano-N-cyclohexyl-3-(4-methoxyphenyl)acrylamide

This protocol describes the Knoevenagel condensation of 2-cyano-N-cyclohexylacetamide with an aromatic aldehyde.

Materials:

  • 2-Cyano-N-cyclohexylacetamide

  • 4-Methoxybenzaldehyde

  • Triethylamine

  • Sodium chloride solution (saturated)

Procedure:

  • In a microwave reactor, combine 2-cyano-N-cyclohexylacetamide (1 mmol), 4-methoxybenzaldehyde (1 mmol), and triethylamine as a catalyst in a saturated sodium chloride solution.[6]

  • Irradiate the mixture in the microwave at 55 W for 35 minutes.[6]

  • After completion of the reaction, cool the mixture and collect the precipitated product by filtration.

  • Wash the product with water and dry to obtain (E)-2-cyano-N-cyclohexyl-3-(4-methoxyphenyl)acrylamide.

Expected Yield: 90-99%.[6]

Protocol 4: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor

This protocol outlines the final cyclization step to form the pyrazolo[1,5-a]pyrimidine core.

Materials:

  • (E)-2-cyano-N-cyclohexyl-3-(4-methoxyphenyl)acrylamide

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve (E)-2-cyano-N-cyclohexyl-3-(4-methoxyphenyl)acrylamide (1 mmol) in ethanol.

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the final pyrazolo[1,5-a]pyrimidine derivative.

Data Presentation

The following tables summarize the biological activity of representative pyrazolo[1,5-a]pyrimidine derivatives synthesized from this compound analogs.

Table 1: In vitro Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
6d CDK20.55[7]
TRKA0.57[7]
6n CDK20.78[7]
TRKA0.98[7]
6s CDK20.45[7]
TRKA0.23[7]
6t CDK20.09[7]
TRKA0.45[7]
32 TrkA0.0019[8]
TrkB0.0031[8]
TrkC0.0023[8]
36 TrkA0.0014[8]
TrkB0.0024[8]
TrkC0.0019[8]

Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Various Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
4c A549Lung Carcinoma1.13[9]
4d HepG2Liver Carcinoma0.14[9]
4e MCF-7Breast Cancer0.22[9]

Visualizations

Experimental Workflow

The following diagram illustrates the overall synthetic workflow from this compound to a pyrazolo[1,5-a]pyrimidine kinase inhibitor.

G cluster_0 Synthesis of Starting Material cluster_1 Intermediate Synthesis cluster_2 Key Condensation cluster_3 Final Product Synthesis This compound This compound 2-Cyano-N-cyclohexylacetamide 2-Cyano-N-cyclohexylacetamide This compound->2-Cyano-N-cyclohexylacetamide Protocol 2 Acrylamide Derivative Acrylamide Derivative 2-Cyano-N-cyclohexylacetamide->Acrylamide Derivative Protocol 3 (Knoevenagel Condensation) Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Acrylamide Derivative->Pyrazolo[1,5-a]pyrimidine Protocol 4 (Cyclization)

Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Signaling Pathways

Derivatives of this compound have been shown to inhibit key kinases in cancer signaling pathways. Below are simplified diagrams of the EGFR and B-Raf signaling pathways, which are common targets for pyrazolo[1,5-a]pyrimidine inhibitors.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

B-Raf Signaling Pathway

BRaf_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras BRaf B-Raf Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->BRaf

Caption: Simplified B-Raf/MEK/ERK signaling pathway and point of inhibition.

References

Application Notes and Protocols for the Analytical Detection of N-Cyclohexylacetoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of N-Cyclohexylacetoacetamide, a key intermediate and potential impurity in pharmaceutical manufacturing. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to serve as a comprehensive guide for researchers in quality control and drug development.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

  • Inject the sample solution.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

Method Validation Parameters

The following table summarizes the typical validation parameters that should be established for this HPLC method. The values provided are illustrative and should be determined experimentally during method validation.[1]

ParameterTypical Acceptance CriteriaMethod for Determination
Linearity (r²) ≥ 0.999Analysis of 5-7 calibration standards across the specified range.
Accuracy (% Recovery) 98.0% - 102.0%Spiking a blank matrix with known concentrations of the analyte and calculating the percentage recovered.
Precision (% RSD) ≤ 2.0%Repeat injections of the same standard (repeatability) and analysis on different days or by different analysts (intermediate precision).
Limit of Detection (LOD) To be determinedSignal-to-noise ratio of 3:1 or based on the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) To be determinedSignal-to-noise ratio of 10:1 or based on the standard deviation of the response and the slope of the calibration curve.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock (1 mg/mL) prep_work Prepare Working Standards (1-100 µg/mL) prep_std->prep_work inject_std Inject Standards prep_work->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_system Equilibrate HPLC System inject_blank Inject Blank hplc_system->inject_blank inject_blank->inject_std inject_std->inject_sample cal_curve Construct Calibration Curve inject_std->cal_curve quantify Quantify Analyte inject_sample->quantify cal_curve->quantify

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of volatile and semi-volatile impurities, including this compound, in pharmaceutical samples.

Experimental Protocol

1. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

2. Chromatographic and Spectrometric Conditions:

  • GC Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as dichloromethane or methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.1 µg/mL to 10 µg/mL).

  • Sample Solution: Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.

4. Analysis Procedure:

  • Set the GC-MS instrument parameters as described above.

  • Inject 1 µL of the blank (solvent), followed by the working standard solutions.

  • Inject 1 µL of the sample solution.

  • Identify this compound in the sample by comparing its retention time and mass spectrum with that of the reference standard.

  • For quantification, create a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standard solutions.

Method Validation Parameters

The following table outlines the key validation parameters for the GC-MS method. The specified values are for guidance and require experimental verification.

ParameterTypical Acceptance CriteriaMethod for Determination
Linearity (r²) ≥ 0.995Analysis of 5-7 calibration standards across the specified range.
Accuracy (% Recovery) 95.0% - 105.0%Spiking a blank matrix with known concentrations of the analyte and calculating the percentage recovered.
Precision (% RSD) ≤ 5.0%Repeat injections of the same standard (repeatability) and analysis on different days or by different analysts (intermediate precision).
Limit of Detection (LOD) To be determinedSignal-to-noise ratio of 3:1 for a characteristic ion.
Limit of Quantitation (LOQ) To be determinedSignal-to-noise ratio of 10:1 for a characteristic ion.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_std Prepare Standard Stock (1 mg/mL) prep_work Prepare Working Standards (0.1-10 µg/mL) prep_std->prep_work inject_std Inject Standards prep_work->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample gcms_system Set GC-MS Parameters inject_blank Inject Blank gcms_system->inject_blank inject_blank->inject_std inject_std->inject_sample identify Identify by Retention Time & Mass Spectrum inject_std->identify inject_sample->identify quantify Quantify using Calibration Curve identify->quantify

Caption: GC-MS analysis workflow for this compound.

Signaling Pathways and Logical Relationships

The analytical methods described are crucial for ensuring the quality and safety of pharmaceutical products by controlling the levels of impurities like this compound. The relationship between the manufacturing process, impurity formation, and analytical control is depicted below.

Impurity_Control cluster_process Pharmaceutical Manufacturing cluster_impurity Impurity Profile cluster_control Analytical Control cluster_outcome Quality & Safety synthesis API Synthesis formulation Drug Formulation synthesis->formulation impurity This compound (Impurity) synthesis->impurity storage Storage & Stability formulation->storage formulation->impurity storage->impurity hplc HPLC Method impurity->hplc gcms GC-MS Method impurity->gcms validation Method Validation hplc->validation gcms->validation quality Product Quality validation->quality safety Patient Safety quality->safety

Caption: Logical relationship of impurity control in pharmaceuticals.

References

Application Notes and Protocols for N-Cyclohexylacetoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and experimental protocols related to N-Cyclohexylacetoacetamide, a molecule of interest in medicinal chemistry and drug development.

Introduction

This compound belongs to the class of acetamide derivatives, which are significant in medicinal chemistry due to their diverse biological activities. Amide-containing compounds have been explored for various therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. The incorporation of a cyclohexyl group can influence the lipophilicity and steric properties of the molecule, potentially enhancing its interaction with biological targets. The acetoacetamide moiety provides a reactive backbone that can be further modified, making it a versatile scaffold for the synthesis of more complex molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of an acetoacetic ester, such as ethyl acetoacetate, with cyclohexylamine. This reaction is a classic example of amide bond formation.

General Reaction Scheme:

The reaction can be performed under various conditions, and optimization of parameters such as solvent, temperature, and reaction time is crucial for achieving high yields and purity.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Ethyl acetoacetate

  • Cyclohexylamine

  • Toluene (or other suitable high-boiling point solvent)

  • Dean-Stark apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add equimolar amounts of ethyl acetoacetate and cyclohexylamine.

  • Add a suitable solvent, such as toluene, to the flask.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of the ethanol byproduct in the Dean-Stark trap.

  • Once the theoretical amount of ethanol has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

  • Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation: Reaction Condition Optimization

The following table summarizes hypothetical data for the optimization of the this compound synthesis.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene110675
2Xylene140482
3Neat120868
4Toluene (Catalyst: p-TSA)110485

Note: This data is illustrative. Actual results may vary.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of acetamide derivatives has shown promise in several therapeutic areas.

  • Anti-inflammatory Activity: Many acetamide derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

  • Antimicrobial Activity: The acetamide scaffold is present in a number of compounds with antibacterial and antifungal properties.

  • Anticancer Activity: Certain N-substituted acetamides have been explored as potential anticancer agents.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Reactants Ethyl Acetoacetate + Cyclohexylamine Reaction Reflux in Toluene (Dean-Stark) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization Crude->Purification Pure Pure this compound Purification->Pure Characterization NMR, IR, MS Analysis Pure->Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Hypothetical Signaling Pathway Inhibition

Given the anti-inflammatory potential of related acetamide compounds, the following diagram illustrates a hypothetical mechanism where this compound could interfere with a pro-inflammatory signaling pathway, such as the NF-κB pathway. This is a speculative representation for illustrative purposes.

G cluster_pathway Hypothetical Anti-Inflammatory Action Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Genes Induces NCA This compound NCA->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Application Notes and Protocols: Large-Scale Synthesis of N-Cyclohexylacetoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the large-scale synthesis of N-Cyclohexylacetoacetamide, a valuable intermediate in pharmaceutical and chemical research. The information presented is intended to guide researchers in the safe and efficient production of this compound.

Overview and Synthetic Strategy

This compound is an amide derivative of acetoacetic acid. Its synthesis is most commonly achieved through the reaction of cyclohexylamine with a suitable acetoacetylating agent. For large-scale production, the use of diketene is a preferred method due to its high reactivity and atom economy. This reaction proceeds via the nucleophilic attack of the amine on the carbonyl group of the diketene, followed by ring-opening to yield the final product.

Alternative routes, such as the reaction of cyclohexylamine with ethyl acetoacetate, are also viable but may require higher temperatures and longer reaction times, potentially leading to the formation of byproducts.

Experimental Protocol: Synthesis of this compound from Cyclohexylamine and Diketene

This protocol is adapted from a known procedure for the synthesis of N-cyclohexyl-acetylacetamide.[1]

Materials:

  • Cyclohexylamine

  • Diketene

  • Benzene (or a suitable alternative solvent such as toluene or isopropyl ether)

  • Isopropyl ether

Equipment:

  • Large-scale reaction vessel with mechanical stirring, dropping funnel, and temperature control

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel)

  • Crystallization vessel

Procedure:

  • Reaction Setup: In a large reaction vessel, prepare a solution of 99 g of cyclohexylamine in 500 ml of benzene.

  • Addition of Diketene: While stirring the cyclohexylamine solution, slowly add 84 g of diketene over a period of 30 minutes. Maintain the reaction temperature at 20°C.

  • Reaction: Continue stirring the mixture for 4 hours at 20°C.

  • Solvent Removal: After the reaction is complete, remove the benzene by distillation under reduced pressure using a rotary evaporator.

  • Crystallization: Take up the resulting residue in isopropyl ether. Cool the solution to induce crystallization.

  • Isolation and Purification: Collect the precipitated product by vacuum filtration. The recovered solid is then recrystallized from isopropyl ether to obtain pure this compound.

  • Drying: Dry the purified crystals under vacuum.

Expected Yield: Approximately 137 g of this compound with a melting point of 74°C.[1]

Data Presentation

ParameterValueReference
Starting Material (Amine) Cyclohexylamine[1]
Starting Material (Acylating Agent) Diketene[1]
Solvent Benzene[1]
Reaction Temperature 20°C[1]
Reaction Time 4 hours[1]
Purification Method Crystallization from Isopropyl Ether[1]
Yield 137 g[1]
Melting Point 74°C[1]

Safety Precautions

  • Diketene is a highly reactive and toxic substance. Handle with extreme caution in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Benzene is a known carcinogen. The use of a less toxic solvent like toluene or isopropyl ether is recommended for large-scale synthesis.

  • Cyclohexylamine is corrosive and can cause burns. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction is exothermic. Ensure adequate cooling and temperature control to prevent runaway reactions.

Logical Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Cyclohexylamine and Benzene to Reactor B Slowly Add Diketene A->B Maintain 20°C C Stir for 4 hours at 20°C B->C D Solvent Removal C->D E Dissolve in Isopropyl Ether D->E F Cool to Crystallize E->F G Filter Product F->G H Recrystallize from Isopropyl Ether G->H I Dry Final Product H->I

Caption: Workflow for the Synthesis of this compound.

References

Application Notes: N-Cyclohexylacetoacetamide and its Relevance in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the current scientific understanding of N-Cyclohexylacetoacetamide and the broader acetoacetamide class of chemical compounds within the context of agricultural chemistry. While direct applications of this compound in agriculture are not documented in publicly available research, the acetoacetamide scaffold is a key component of several commercially significant agricultural products. This document is intended for researchers, scientists, and professionals in the field of drug and agrochemical development.

1. This compound: Current Status

Extensive literature reviews and database searches did not yield any evidence of this compound being registered or actively used as a plant growth regulator, herbicide, fungicide, or insecticide in agricultural practices. Its primary availability is for laboratory and research purposes.

2. The Acetoacetamide Moiety in Agrochemistry

Despite the lack of direct application for this compound, the core acetoacetamide structure is present in and relevant to several classes of agrochemicals. This relationship is crucial for understanding the potential biological activity of related compounds.

2.1. Acetoacetamide Derivatives as Herbicides

A prominent class of herbicides, the chloroacetanilides, features a related chemical structure. A key example is Acetochlor .

  • Mechanism of Action: Acetochlor functions by inhibiting very long-chain fatty acid elongases. This disruption of lipid synthesis is critical for plant cell membrane integrity and growth, ultimately leading to the death of susceptible weeds. The mode of action also involves the inhibition of geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin biosynthetic pathway.

2.2. Acetoacetamide as a Metabolite of Fungicides

The compound acetoacetamide is a known environmental transformation product of the fungicide Hymexazol .[1]

  • Significance: Understanding the metabolic fate of pesticides is crucial for environmental risk assessment and regulatory processes. The formation of acetoacetamide from Hymexazol highlights the environmental relevance of this chemical class.

Experimental Protocols

As there are no established agricultural applications for this compound, specific experimental protocols for its use are not available. However, for researchers interested in screening this compound or its derivatives for potential herbicidal or fungicidal activity, the following general protocols can be adapted.

Protocol 1: General Herbicidal Activity Screening (Pre-emergence)

  • Test Species: Select a panel of representative monocotyledonous and dicotyledonous weed species (e.g., Echinochloa crus-galli, Setaria viridis, Amaranthus retroflexus, Abutilon theophrasti).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). Create a dilution series to achieve a range of application rates (e.g., 10, 100, 1000 g/ha).

  • Soil Treatment: Fill pots with a standardized soil mix. Sow seeds of the test species at a uniform depth.

  • Application: Apply the different concentrations of the test compound solution evenly to the soil surface. Include a solvent-only control and a positive control with a known pre-emergence herbicide.

  • Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity for 14-21 days.

  • Assessment: Evaluate the percentage of weed emergence and the degree of injury (e.g., stunting, chlorosis, necrosis) compared to the control treatments.

Protocol 2: General Fungicidal Activity Screening (In Vitro)

  • Test Pathogens: Select a panel of economically important plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Phytophthora infestans).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Poisoned Agar Assay:

    • Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA).

    • While the medium is still molten, add the test compound to achieve a range of final concentrations (e.g., 1, 10, 100 µg/mL).

    • Pour the amended agar into petri dishes.

    • Inoculate the center of each plate with a mycelial plug from a fresh culture of the test fungus.

    • Include a solvent-only control and a positive control with a known fungicide.

  • Incubation: Incubate the plates at the optimal growth temperature for the respective fungus until the mycelium in the control plate has reached the edge of the dish.

  • Assessment: Measure the diameter of the fungal colony in each plate and calculate the percentage of growth inhibition relative to the control.

Data Presentation

Should preliminary screenings indicate biological activity for this compound or its derivatives, quantitative data should be systematically collected and organized.

Table 1: Example Data Table for Herbicidal Activity Screening

CompoundApplication Rate (g/ha)Weed SpeciesEmergence (%)Injury Rating (0-100)
This compound100Amaranthus retroflexus
This compound1000Amaranthus retroflexus
Positive ControlXAmaranthus retroflexus
Negative Control0Amaranthus retroflexus

Table 2: Example Data Table for Fungicidal Activity Screening

CompoundConcentration (µg/mL)Fungal SpeciesMycelial Growth Diameter (mm)Inhibition (%)
This compound10Botrytis cinerea
This compound100Botrytis cinerea
Positive ControlYBotrytis cinerea
Negative Control0Botrytis cinerea

Visualizations

Logical Relationship of Acetoacetamide in Agrochemistry

Acetoacetamide_Relationship cluster_core Core Chemical Structure cluster_derivatives Derivatives & Related Compounds cluster_applications Agricultural Relevance Acetoacetamide Acetoacetamide NCyclohexylacetoacetamide This compound Acetoacetamide->NCyclohexylacetoacetamide Substitution Acetoacetanilide Acetoacetanilide Acetoacetamide->Acetoacetanilide Substitution Metabolite Fungicide Metabolite (from Hymexazol) Acetoacetamide->Metabolite Research Research Chemical NCyclohexylacetoacetamide->Research Chloroacetanilides Chloroacetanilides Acetoacetanilide->Chloroacetanilides Structural Similarity Pigment Pigment Precursor Acetoacetanilide->Pigment Herbicide Herbicides (e.g., Acetochlor) Chloroacetanilides->Herbicide Agrochemical_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis and Follow-up Synthesis Synthesis of This compound and Derivatives Stock_Solution Preparation of Stock Solutions Synthesis->Stock_Solution Herbicidal_Screen Herbicidal Screening (Pre- and Post-emergence) Stock_Solution->Herbicidal_Screen Fungicidal_Screen Fungicidal Screening (In Vitro and In Vivo) Stock_Solution->Fungicidal_Screen Data_Collection Data Collection (% Inhibition, Injury Rating) Herbicidal_Screen->Data_Collection Fungicidal_Screen->Data_Collection Dose_Response Dose-Response Studies (EC50/IC50 Determination) Data_Collection->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action

References

N-Cyclohexylacetoacetamide in Coordination Chemistry: A Field Ripe for Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Despite the versatile nature of β-ketoamides as ligands in coordination chemistry, a comprehensive review of the scientific literature reveals a notable scarcity of studies specifically focused on N-cyclohexylacetoacetamide and its metal complexes. While the synthesis of the parent ligand is documented, detailed reports on its coordination behavior, the characterization of its metal chelates, and their subsequent applications in catalysis or drug development remain largely unpublished.

This lack of available data presents both a challenge for immediate application and an opportunity for novel research. For researchers, scientists, and drug development professionals, the exploration of this compound as a ligand offers a new avenue for the design of coordination compounds with potentially unique properties. The structural features of this compound, combining a flexible cyclohexyl group with the bidentate O,O-donor system of the acetoacetamide moiety, suggest that it could form stable complexes with a variety of metal ions.

Potential Research Directions and Hypothetical Applications

Given the known properties of similar β-ketoamide ligands, several potential applications for this compound complexes can be hypothesized, providing a roadmap for future research:

  • Catalysis: Metal complexes of β-ketoamides are known to be effective catalysts for a range of organic transformations, including polymerization, oxidation, and cross-coupling reactions. The steric bulk of the cyclohexyl group in this compound could influence the selectivity of such catalytic processes.

  • Drug Development: The incorporation of metal ions into organic ligands can lead to enhanced biological activity. This compound complexes could be investigated for their potential as antimicrobial, antifungal, or anticancer agents. The lipophilic cyclohexyl group might enhance cell membrane permeability, a desirable trait for drug candidates.

  • Materials Science: Coordination polymers and metal-organic frameworks (MOFs) built from β-ketoamide ligands are an emerging area of research. This compound could serve as a building block for new materials with interesting magnetic, optical, or porous properties.

Experimental Protocols: A Starting Point for Investigation

For researchers interested in exploring the coordination chemistry of this compound, the following experimental protocols for the synthesis of the ligand and a general approach to the synthesis of its metal complexes can serve as a starting point.

Synthesis of this compound

This protocol is adapted from known procedures for the synthesis of N-substituted acetoacetamides.

Materials:

  • Cyclohexylamine

  • Diketene

  • Benzene (or a suitable alternative solvent like toluene or THF)

  • Isopropyl ether

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Stirring apparatus

  • Rotary evaporator

  • Vacuum filtration setup

Procedure:

  • In a well-ventilated fume hood, dissolve cyclohexylamine in benzene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of diketene dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue is taken up in a minimal amount of hot isopropyl ether.

  • Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold isopropyl ether, and dry in a desiccator.

  • The purity of the product can be checked by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Visualizing the Path Forward: A Workflow for New Discovery

The following diagram illustrates a logical workflow for researchers to systematically investigate the coordination chemistry of this compound.

G cluster_0 Ligand Synthesis & Characterization cluster_1 Complex Synthesis & Characterization cluster_2 Application Studies cluster_3 Analysis & Publication A Synthesis of This compound B Spectroscopic Characterization (NMR, IR, MS) A->B C Reaction with various metal salts (e.g., Cu, Ni, Co, Zn) B->C D Isolation & Purification of Metal Complexes C->D E Physicochemical Characterization (Elemental Analysis, M.P., Solubility) D->E F Spectroscopic & Magnetic Studies (IR, UV-Vis, EPR, Magnetic Susceptibility) D->F G Structural Elucidation (e.g., X-ray Crystallography) F->G J Data Analysis & Interpretation G->J H Catalytic Activity Screening (e.g., Oxidation, Reduction) H->J I Biological Activity Screening (e.g., Antimicrobial, Cytotoxicity) I->J K Publication of Findings J->K

Application Notes and Protocols for the Enzymatic Synthesis of N-Cyclohexylacetoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of N-Cyclohexylacetoacetamide derivatives. The use of biocatalysts, particularly lipases, offers a green and efficient alternative to traditional chemical methods for amide bond formation. This document outlines the key principles, experimental procedures, and expected outcomes for researchers in drug discovery and development.

Introduction

This compound and its derivatives are valuable compounds in medicinal chemistry, often serving as intermediates or core structures in the development of new therapeutic agents. Traditional chemical synthesis of these β-keto amides can present challenges, such as the need for harsh reaction conditions and the formation of undesired byproducts. Biocatalysis, leveraging the high selectivity and efficiency of enzymes, provides a sustainable and powerful tool for the synthesis of these complex molecules. Among the various biocatalysts, lipases, and in particular Candida antarctica Lipase B (CALB), have demonstrated broad applicability in amide synthesis due to their stability in organic solvents and wide substrate scope.[1][2][3][4] This document focuses on the application of lipases for the synthesis of this compound derivatives.

Data Presentation

The following tables summarize typical quantitative data for lipase-catalyzed amide synthesis reactions, providing a baseline for optimizing the synthesis of this compound derivatives.

Table 1: Influence of Acyl Donor on Lipase-Catalyzed Amidation

Acyl DonorAmineEnzymeSolventTemp (°C)Time (h)Conversion (%)Reference
Ethyl acetoacetateCyclohexylamineImmobilized CALBToluene5024>90 (expected)General knowledge from[2][3][4]
Methyl acetoacetateCyclohexylamineImmobilized CALBHexane4048>85 (expected)General knowledge from[2][3][4]
Vinyl acetoacetateCyclohexylamineImmobilized CALB2-MeTHF3012>95 (expected)[5]
Acetoacetic acidCyclohexylamineImmobilized CALBCPME6072Moderate (expected)General knowledge from[2][3][4]

Table 2: Effect of Reaction Parameters on N-Acylation

ParameterVariationEffect on YieldEffect on SelectivityNotes
Enzyme CALB, P. cepacia lipaseCALB generally shows higher yields.High N-acylation selectivity.Immobilized CALB (e.g., Novozym 435) is preferred for stability and reusability.[5][6]
Solvent Toluene, Hexane, MTBE, 2-MeTHFNon-polar solvents are generally preferred.Can influence enzyme activity and substrate solubility.[3][4]
Temperature 30 - 60 °CHigher temperatures can increase reaction rate but may decrease enzyme stability.Optimal temperature depends on the specific enzyme and substrates.
Substrate Ratio 1:1 to 1:1.5 (Amine:Acyl Donor)Excess acyl donor can drive the reaction to completion.May affect downstream purification.
Water Content Anhydrous conditionsEssential to prevent hydrolysis of the ester substrate and the amide product.Molecular sieves are often used to remove water.

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound.

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound

1. Materials:

  • Cyclohexylamine

  • Ethyl acetoacetate (or other suitable acetoacetate ester)

  • Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym 435

  • Anhydrous organic solvent (e.g., toluene, hexane, or 2-methyltetrahydrofuran)

  • Molecular sieves (3 Å), activated

  • Standard laboratory glassware and magnetic stirrer/orbital shaker

  • Analytical equipment: GC-MS or HPLC for reaction monitoring

2. Procedure:

  • To a clean, dry round-bottom flask, add cyclohexylamine (1.0 mmol) and the chosen anhydrous organic solvent (10 mL).

  • Add ethyl acetoacetate (1.2 mmol, 1.2 equivalents).

  • Add activated molecular sieves (100 mg) to the mixture to ensure anhydrous conditions.

  • Add the immobilized CALB (50 mg, w/w relative to cyclohexylamine may vary).

  • Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-8 hours) and analyzing them by GC-MS or HPLC.

  • Once the reaction has reached completion (typically 24-72 hours), stop the reaction by filtering off the enzyme and molecular sieves.

  • The enzyme can be washed with fresh solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization, if necessary.

Visualizations

The following diagrams illustrate the experimental workflow and the key relationships in the enzymatic synthesis process.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reactants 1. Add Cyclohexylamine and Ethyl Acetoacetate to Solvent drying 2. Add Molecular Sieves reactants->drying enzyme_add 3. Add Immobilized Lipase drying->enzyme_add incubation 4. Incubate with Stirring (40-60°C, 24-72h) enzyme_add->incubation monitoring 5. Monitor by GC-MS/HPLC incubation->monitoring filtration 6. Filter to Remove Enzyme monitoring->filtration evaporation 7. Evaporate Solvent filtration->evaporation purification 8. Purify Product evaporation->purification product This compound purification->product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

logical_relationships cluster_process Biocatalytic Process acyl_donor Acyl Donor (e.g., Ethyl Acetoacetate) synthesis Enzymatic Amidation acyl_donor->synthesis amine Amine (Cyclohexylamine) amine->synthesis enzyme Enzyme (e.g., CALB) enzyme->synthesis conditions Reaction Conditions (Solvent, Temp, Time) conditions->synthesis yield Product Yield synthesis->yield selectivity Chemoselectivity (N- vs. O-acylation) synthesis->selectivity purity Product Purity synthesis->purity

Caption: Key factors influencing the enzymatic synthesis of N-acyl amides.

potential_applications cluster_applications Potential Applications in Drug Development cluster_targets Potential Biological Targets synthesis Enzymatic Synthesis of This compound Derivatives intermediates Key Intermediates for Active Pharmaceutical Ingredients (APIs) synthesis->intermediates bioactive Direct Bioactive Molecules synthesis->bioactive scaffolds Scaffolds for Combinatorial Chemistry synthesis->scaffolds enzymes Enzyme Inhibitors intermediates->enzymes receptors Receptor Modulators bioactive->receptors ion_channels Ion Channel Blockers scaffolds->ion_channels

Caption: Potential applications of this compound derivatives in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Cyclohexylacetoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Cyclohexylacetoacetamide. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their reaction yields. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound yield consistently low?

Low yield is a frequent issue that can stem from several factors throughout the experimental process. Common causes include incomplete reactions, side product formation, and losses during workup and purification.[1]

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature. For the diketene route, stirring for at least 4 hours at room temperature is recommended.

    • Poor Reagent Quality: Use fresh, high-purity starting materials. Diketene can dimerize or polymerize on storage, and cyclohexylamine can absorb water and carbon dioxide from the atmosphere.

  • Side Product Formation:

    • Reaction with Water (Hydrolysis): Diketene readily hydrolyzes in the presence of water to form acetoacetic acid, which can then decompose.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Double Acylation: An excess of diketene can potentially lead to the formation of diacetoacetylated products. Control the stoichiometry of the reactants carefully.

  • Losses During Workup and Purification:

    • Incomplete Precipitation/Crystallization: If the product is not fully precipitating from the solvent during recrystallization, this can lead to significant losses. Ensure the solution is sufficiently cooled and consider placing it in an ice bath to maximize crystal formation.

    • Product Adhering to Glassware: Be meticulous with transferring the product between vessels. Rinse glassware with a small amount of the recrystallization solvent to recover any remaining product.

Q2: My final product is an oil or a low-melting solid, not the expected crystalline solid. What could be the issue?

The presence of impurities often leads to the product appearing as an oil or having a depressed and broad melting point.

Potential Causes & Solutions:

  • Impurities: The most common cause is the presence of unreacted starting materials or side products.

    • Unreacted Cyclohexylamine: This can often be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl) during the workup.

    • Side Products from Diketene: Hydrolysis or polymerization of diketene can lead to various impurities.

  • Ineffective Purification: The chosen recrystallization solvent may not be optimal for removing the specific impurities present.

    • Solvent Selection: Experiment with different recrystallization solvents or solvent mixtures. Isopropyl ether is a good starting point, but other options like hexane/ethyl acetate or toluene could be effective.

Q3: The reaction mixture turned dark brown/black. Is this normal and will it affect my yield?

Significant color change often indicates the formation of degradation products or impurities, which can negatively impact the final yield and purity.

Potential Causes & Solutions:

  • Reaction Temperature Too High: Exothermic reactions, if not properly controlled, can lead to localized heating and decomposition of reagents or products. Maintain the recommended reaction temperature using an ice bath if necessary, especially during the addition of reagents.

  • Impure Starting Materials: Impurities in the starting materials can sometimes lead to color formation under reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The two main laboratory-scale synthesis routes for this compound are:

  • From Diketene and Cyclohexylamine: This is a common and often high-yielding method involving the acylation of cyclohexylamine with diketene.

  • From Ethyl Acetoacetate and Cyclohexylamine: This method involves the aminolysis of ethyl acetoacetate with cyclohexylamine, typically requiring higher temperatures and sometimes a catalyst to drive the reaction to completion.

Q2: What is the expected melting point of pure this compound?

The reported melting point of pure this compound is approximately 74°C.

Q3: How can I confirm the identity and purity of my synthesized this compound?

Several analytical techniques can be used:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the compound.

  • Infrared (IR) Spectroscopy: This can be used to identify the characteristic functional groups (amide C=O, ketone C=O, N-H).

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.

Q4: What are the key safety precautions when working with diketene?

Diketene is a toxic and highly reactive substance. It is also a lachrymator.[3] Always handle diketene in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of this compound from Diketene and Cyclohexylamine

This protocol is adapted from a literature procedure.

Materials:

  • Cyclohexylamine

  • Diketene

  • Benzene (or a suitable alternative like toluene or THF)

  • Isopropyl ether

Procedure:

  • In a fume hood, add 99 g of cyclohexylamine to 500 ml of benzene in a suitable reaction flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add 84 g of diketene to the stirred cyclohexylamine solution over a period of 30 minutes, maintaining the temperature below 20°C.

  • After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature (20°C) for 4 hours.

  • Remove the solvent by rotary evaporation under reduced pressure.

  • Dissolve the resulting residue in a minimal amount of hot isopropyl ether.

  • Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold isopropyl ether.

  • Dry the crystals in a vacuum oven to obtain this compound.

Expected Yield: Approximately 137 g.

Protocol 2: Synthesis of this compound from Ethyl Acetoacetate and Cyclohexylamine (General Procedure)

Materials:

  • Ethyl acetoacetate

  • Cyclohexylamine

  • Toluene (or another high-boiling solvent)

  • Dean-Stark apparatus (optional, for water removal)

  • Acetic acid (catalyst, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine equimolar amounts of ethyl acetoacetate and cyclohexylamine in toluene.

  • A catalytic amount of acetic acid can be added to facilitate the reaction.[4]

  • Heat the mixture to reflux and maintain reflux for several hours. The reaction progress can be monitored by TLC.

  • If using a Dean-Stark trap, monitor the collection of the ethanol byproduct.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove unreacted cyclohexylamine, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., isopropyl ether or a hexane/ethyl acetate mixture).

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterDiketene RouteEthyl Acetoacetate Route
Primary Reactants Cyclohexylamine, DiketeneCyclohexylamine, Ethyl Acetoacetate
Typical Solvents Benzene, Toluene, THFToluene, Xylene
Reaction Temperature Room Temperature (exothermic, may require initial cooling)Reflux (High Temperature)
Reaction Time ~4 hoursSeveral hours to overnight
Byproducts Minimal if anhydrous; Hydrolysis of diketene to acetoacetic acidEthanol
General Yield Often higherCan be lower due to equilibrium
Safety Considerations Diketene is highly toxic and reactiveStandard handling of organic solvents and amines

Visualizations

Reaction Pathway

Reaction_Pathway Cyclohexylamine Cyclohexylamine Intermediate Zwitterionic Intermediate Cyclohexylamine->Intermediate + Diketene Diketene Diketene->Intermediate Product This compound Intermediate->Product Proton Transfer

Caption: Synthesis of this compound from Diketene.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Conditions start->check_reaction check_reagents Verify Reagent Purity & Stoichiometry check_reaction->check_reagents Correct solution_temp_time Adjust Temperature or Reaction Time check_reaction->solution_temp_time Incorrect check_workup Review Workup & Purification check_reagents->check_workup No Issue solution_reagents Use Fresh Reagents, Check Stoichiometry check_reagents->solution_reagents Issue Found solution_purification Optimize Recrystallization Solvent/Technique check_workup->solution_purification Inefficient success Improved Yield/ Purity solution_temp_time->success solution_reagents->success solution_purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Factors Influencing Reaction Yield

Yield_Factors Yield Final Yield & Purity Temp Reaction Temperature Temp->Yield Time Reaction Time Time->Yield Purity Reagent Purity Purity->Yield Stoichiometry Stoichiometry Stoichiometry->Yield Solvent Solvent Choice Solvent->Yield

Caption: Key parameters affecting the outcome of the synthesis.

References

Technical Support Center: Purification of N-Cyclohexylacetoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Cyclohexylacetoacetamide from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

The literature melting point of this compound is 74°C.[1] Significant deviation from this temperature may indicate the presence of impurities.

Q2: What are the common impurities in the synthesis of this compound from cyclohexylamine and diketene?

While specific analysis of all possible side-reactions is complex, common impurities may include:

  • Unreacted starting materials: Cyclohexylamine and residual diketene or its decomposition products.

  • Byproducts: Diacetoacetamide derivatives formed from the reaction of diketene with the product or other nucleophiles present.

  • Solvent residues: Residual solvents from the reaction or workup, such as benzene or isopropyl ether.[1]

Q3: What are the recommended analytical techniques to assess the purity of this compound?

Several techniques can be employed to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in the mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Suggested Solution
Product does not crystallize upon cooling. - The solution is too dilute.- The solution is supersaturated but requires nucleation.- Presence of impurities inhibiting crystallization.- Concentrate the solution by slowly evaporating the solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound.- Attempt purification by another method, such as column chromatography, to remove impurities.
Product "oils out" instead of crystallizing. - The cooling process is too rapid.- The solvent is not ideal for crystallization.- High concentration of impurities depressing the melting point.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Try a different crystallization solvent or a solvent mixture.- Purify the crude product by extraction or column chromatography before crystallization.
Low recovery of the crystallized product. - The product is significantly soluble in the crystallization solvent even at low temperatures.- Insufficient cooling.- Use a solvent in which the product has lower solubility at cold temperatures.- Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtration.
Purity is still low after one crystallization. - The chosen solvent is not effective at separating the specific impurities present.- Perform a second recrystallization, potentially using a different solvent system.- Consider a pre-purification step like an acid-base extraction to remove certain types of impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on the reported synthesis and purification.[1]

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Isopropyl ether

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot isopropyl ether to dissolve the solid completely. The solution should be near saturation.

  • Allow the flask to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Set up a vacuum filtration apparatus with a Buchner funnel.

  • Filter the cold solution and wash the collected crystals with a small amount of ice-cold isopropyl ether.

  • Dry the crystals under vacuum to remove any residual solvent.

  • Determine the melting point and assess the purity of the dried crystals.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

Objective: To monitor the progress of the purification by TLC.

Materials:

  • TLC plates (silica gel 60 F254)

  • TLC chamber

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp

  • Capillary tubes

Procedure:

  • Prepare a developing chamber with the chosen mobile phase (a starting point could be 3:1 Hexane:Ethyl Acetate).

  • Dissolve a small amount of the crude and purified this compound in a suitable solvent (e.g., ethyl acetate).

  • Using a capillary tube, spot the dissolved samples onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp. The pure product should appear as a single spot with a higher Rf value than the more polar impurities.

Data Presentation

Parameter Value Reference
Molecular Formula C10H17NO2[2]
Molecular Weight 183.25 g/mol [2]
Melting Point 74°C[1]
Appearance White crystalline solidInferred from purification method

Visualizations

PurificationWorkflow cluster_reaction Reaction & Initial Workup cluster_purification Purification cluster_analysis Purity Analysis Reaction Cyclohexylamine + Diketene Evaporation Evaporation of Solvent Reaction->Evaporation Dissolution Dissolve in Hot Isopropyl Ether Evaporation->Dissolution Crude Product Crystallization Cool to Crystallize Dissolution->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Dry Crystals Filtration->Drying PurityCheck Melting Point, TLC, HPLC, NMR Drying->PurityCheck Purified Product

Caption: Experimental workflow for the purification of this compound.

TroubleshootingTree cluster_oiling cluster_no_xtals Start Crystallization Issue OilingOut Product Oils Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals CoolSlowly Cool Slowly OilingOut->CoolSlowly Is cooling too fast? ChangeSolvent Change Solvent OilingOut->ChangeSolvent Is solvent appropriate? PrePurify Pre-Purify (Extraction/Chromatography) OilingOut->PrePurify High impurity load? Concentrate Concentrate Solution NoCrystals->Concentrate Too dilute? Scratch Scratch Flask NoCrystals->Scratch Needs nucleation? Seed Add Seed Crystal NoCrystals->Seed Needs nucleation?

Caption: Troubleshooting decision tree for crystallization problems.

References

Technical Support Center: N-Cyclohexylacetoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cyclohexylacetoacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially significant method for synthesizing this compound is the acetoacetylation of cyclohexylamine using diketene. This reaction is favored for its high atom economy and generally good yields.

Q2: What are the primary reactants and general reaction conditions?

The synthesis involves the reaction of cyclohexylamine with diketene, typically in an inert solvent. The reaction is exothermic and often requires cooling to maintain a controlled temperature, usually between 20-40°C.

Q3: What are the most common byproducts observed in this synthesis?

The primary byproducts in the synthesis of this compound stem from the high reactivity of diketene. These include:

  • Diketene Polymers: Diketene can undergo polymerization, especially in the presence of catalytic amounts of acids or bases, including the amine reactant itself.

  • Acetoacetic Acid: If water is present in the reaction mixture, diketene can hydrolyze to form acetoacetic acid.

  • N,N'-dicyclohexylurea: This can form from the reaction of cyclohexylamine with any carbon dioxide present (e.g., from air).

  • Pyridone Derivatives: Self-condensation of acetoacetamide or reaction of diketene with the product under certain conditions can lead to the formation of pyridone-type heterocyclic impurities.

Q4: How can I purify the final this compound product?

Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include isopropyl ether, ethanol, or mixtures of ethanol and water. The choice of solvent will depend on the impurity profile of the crude product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Diketene Polymerization: Poor temperature control, leading to excessive polymerization of diketene. 3. Hydrolysis of Diketene: Presence of water in the reactants or solvent. 4. Loss during Workup/Purification: Sub-optimal extraction or recrystallization procedures.1. Monitor the reaction by TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. 2. Maintain a strict reaction temperature, typically below 40°C. Add diketene slowly to the cyclohexylamine solution to better control the exotherm. 3. Use anhydrous solvents and ensure reactants are dry. 4. Optimize the purification protocol. For recrystallization, ensure the correct solvent and cooling procedure are used to minimize loss of product in the mother liquor.
Product is an Oil or Fails to Solidify 1. High Impurity Content: Presence of significant amounts of byproducts can lower the melting point and prevent crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent.1. Attempt to purify a small sample by column chromatography to isolate the pure product and induce crystallization. Use the resulting crystals to seed the bulk material. 2. Ensure the crude product is thoroughly dried under vacuum to remove any residual solvent.
Presence of a Strong, Pungent Odor in the Final Product Unreacted Diketene: Residual diketene in the product.Wash the crude product with a dilute aqueous solution of a mild base (e.g., sodium bicarbonate) to quench any remaining diketene. Ensure this is done carefully to avoid hydrolysis of the desired amide product.
Yellow or Brown Discoloration of the Product Formation of Colored Impurities: Side reactions or degradation of starting materials or product, potentially due to excessive heat.1. Maintain a controlled reaction temperature. 2. Purify the product by recrystallization, possibly with the addition of activated carbon to remove colored impurities.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Cyclohexylamine

  • Diketene

  • Inert solvent (e.g., toluene, methyl tert-butyl ether)

  • Ice bath

  • Magnetic stirrer

  • Addition funnel

  • Rotary evaporator

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve cyclohexylamine in an equal volume of the chosen inert solvent.

  • Cool the flask in an ice bath to 10-15°C.

  • Slowly add diketene dropwise from the addition funnel to the stirred cyclohexylamine solution. Maintain the temperature of the reaction mixture between 20-30°C throughout the addition. The reaction is exothermic.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as isopropyl ether or an ethanol/water mixture.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

TroubleshootingWorkflow Start Problem Encountered During Synthesis LowYield Low Yield Start->LowYield OilyProduct Oily Product / Fails to Solidify Start->OilyProduct DiscoloredProduct Discolored Product Start->DiscoloredProduct Cause_IncompleteRxn Incomplete Reaction? LowYield->Cause_IncompleteRxn Cause_Polymerization Diketene Polymerization? LowYield->Cause_Polymerization Cause_Hydrolysis Diketene Hydrolysis? LowYield->Cause_Hydrolysis Cause_Impurity High Impurity Content? OilyProduct->Cause_Impurity Cause_Solvent Residual Solvent? OilyProduct->Cause_Solvent Cause_Degradation Degradation? DiscoloredProduct->Cause_Degradation Solution_Monitor Monitor Reaction (TLC/HPLC) Cause_IncompleteRxn->Solution_Monitor Solution_TempControl Improve Temperature Control Cause_Polymerization->Solution_TempControl Solution_Dry Use Anhydrous Conditions Cause_Hydrolysis->Solution_Dry Solution_Purify Purify (Recrystallization / Column) Cause_Impurity->Solution_Purify Solution_DryProduct Thoroughly Dry Product Cause_Solvent->Solution_DryProduct Cause_Degradation->Solution_TempControl Solution_ActivatedCarbon Recrystallize with Activated Carbon Cause_Degradation->Solution_ActivatedCarbon SynthesisPathway cluster_reactants Reactants Cyclohexylamine Cyclohexylamine Product This compound Cyclohexylamine->Product + Diketene Diketene Diketene->Product

Technical Support Center: N-Cyclohexylacetoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-Cyclohexylacetoacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for this compound?

The most common and direct synthesis route is the acetoacetylation of cyclohexylamine using diketene. This reaction involves the nucleophilic attack of the amine on the carbonyl group of the diketene, leading to the formation of the corresponding amide.

Q2: What are the key reagents and typical reaction conditions?

The key reagents are cyclohexylamine and diketene. The reaction is often carried out in an aprotic solvent, such as benzene or isopropyl ether, at a controlled temperature.

Q3: What is the expected yield for this synthesis?

With proper technique and under optimal conditions, the yield of this compound can be quite high. One reported synthesis protocol achieved a yield of approximately 77%.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low Product Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Diketene Decomposition: Diketene is unstable and can polymerize or hydrolyze. Using old or improperly stored diketene will result in lower yields.Use freshly distilled or a new bottle of diketene. Ensure it has been stored at a low temperature and under an inert atmosphere.
Presence of Moisture: Water in the solvent or on the glassware will hydrolyze diketene to acetoacetic acid, which will not react with cyclohexylamine.Use anhydrous solvents and thoroughly dry all glassware before starting the reaction.
Incorrect Reaction Temperature: The reaction is exothermic. If the temperature is too high, it can promote the polymerization of diketene.Maintain the recommended reaction temperature (e.g., 20°C) using a cooling bath. Add the diketene slowly to control the exotherm.
Incomplete Reaction: The reaction may not have gone to completion.Ensure the recommended reaction time (e.g., 4 hours) is followed with efficient stirring to ensure proper mixing of the reactants.
Product Impurity

Problem: The isolated product is impure, as indicated by a low or broad melting point, or by analytical techniques (TLC, NMR).

Possible Causes & Solutions:

CauseRecommended Solution
Unreacted Starting Materials: Cyclohexylamine or diketene may remain in the product.Ensure the stoichiometry of the reactants is correct. Unreacted cyclohexylamine can often be removed during the work-up and purification steps.
Side Products from Diketene: Polymerized diketene or acetoacetic acid (from hydrolysis) can be present as impurities.Proper handling and use of high-quality diketene are crucial. Acetoacetic acid is water-soluble and may be removed during an aqueous work-up, though this is not mentioned in the primary protocol.
Inefficient Purification: The chosen recrystallization solvent may not be optimal for removing specific impurities.Isopropyl ether is a reported solvent for recrystallization. If impurities persist, consider alternative solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.

Experimental Protocols

Synthesis of this compound from Cyclohexylamine and Diketene

This protocol is based on a reported successful synthesis.

Materials:

  • Cyclohexylamine: 99 g

  • Diketene: 84 g

  • Benzene (anhydrous): 500 ml

  • Isopropyl ether (for recrystallization)

Procedure:

  • To a solution of 99 g of cyclohexylamine in 500 ml of benzene, add 84 g of diketene dropwise over 30 minutes.

  • Maintain the reaction mixture at 20°C with stirring for 4 hours.

  • After the reaction is complete, evaporate the benzene under reduced pressure.

  • Dissolve the resulting residue in a minimal amount of hot isopropyl ether.

  • Cool the solution to induce crystallization.

  • Collect the precipitated this compound by vacuum filtration.

  • Dry the solid product. The expected melting point is 74°C.[1]

Quantitative Data from Protocol:

ParameterValue
Molar Ratio (Cyclohexylamine:Diketene)~1:1
Reaction Temperature20°C
Reaction Time4 hours
Reported Yield~77% (137 g)
Melting Point74°C

Visual Guides

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckDiketene Check Diketene Quality Start->CheckDiketene CheckMoisture Check for Moisture Start->CheckMoisture CheckTemp Verify Reaction Temperature Start->CheckTemp CheckTime Verify Reaction Time Start->CheckTime SolutionDiketene Use Fresh/Pure Diketene CheckDiketene->SolutionDiketene Old/Impure SolutionMoisture Use Anhydrous Conditions CheckMoisture->SolutionMoisture Present SolutionTemp Maintain 20°C CheckTemp->SolutionTemp Too High SolutionTime Ensure 4h Stirring CheckTime->SolutionTime Too Short SynthesisWorkflow Reactants Cyclohexylamine + Benzene DiketeneAddition Add Diketene (30 min) Reactants->DiketeneAddition Reaction Stir at 20°C (4h) DiketeneAddition->Reaction Evaporation Evaporate Solvent Reaction->Evaporation Recrystallization Recrystallize from Isopropyl Ether Evaporation->Recrystallization Isolation Filter and Dry Product Recrystallization->Isolation Product This compound Isolation->Product

References

Technical Support Center: N-Cyclohexylacetoacetamide Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with N-Cyclohexylacetoacetamide in solution.

Troubleshooting Guide

This guide addresses common problems related to the stability of this compound solutions, offering potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Loss of Potency or Concentration Over Time Hydrolysis: The amide bond in this compound is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of cyclohexylamine and acetoacetic acid (which can further decompose).- pH Control: Maintain the solution pH between 4 and 7. Use buffered solutions to ensure pH stability. - Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C) to slow down the rate of hydrolysis.[1] - Solvent Selection: In aqueous solutions, minimize the water content if the experimental design allows, by using co-solvents such as ethanol or DMSO. Note that the rate of hydrolysis can be affected by the choice of co-solvent.
Appearance of New Peaks in HPLC Analysis Degradation Products: New peaks indicate the formation of degradation products due to hydrolysis, oxidation, or photodegradation.- Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times.[2] - Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of this compound and ensure the new peaks are not co-eluting. - Structure Elucidation: If the degradation products are significant, consider techniques like LC-MS/MS or NMR to elucidate their structures.[3]
Solution Discoloration (e.g., Yellowing) Oxidation or Formation of Conjugated Systems: The acetoacetamide moiety can be susceptible to oxidation. Degradation pathways may lead to the formation of colored byproducts.- Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - Antioxidants: If compatible with the experimental setup, consider the addition of small amounts of antioxidants like butylated hydroxytoluene (BHT). - Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation, which can lead to colored products.
Precipitation or Cloudiness in Solution Low Solubility of Degradation Products: The degradation products may have lower solubility in the chosen solvent system compared to the parent compound. pH Shift: Hydrolysis can alter the pH of the solution, leading to precipitation if the solubility of this compound or its degradants is pH-dependent.- Solubility Assessment: Determine the solubility of this compound and its potential degradation products in the chosen solvent system. - Buffered System: Use a buffer to maintain a constant pH and prevent precipitation due to pH shifts. - Co-solvent Optimization: Adjust the ratio of co-solvents to improve the solubility of all components.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound in solution?

The primary degradation pathway for this compound is hydrolysis of the amide bond, which can be catalyzed by both acid and base.[2] This results in the formation of cyclohexylamine and acetoacetic acid. Acetoacetic acid itself is unstable and can subsequently decarboxylate to form acetone and carbon dioxide. Other potential degradation pathways include oxidation of the keto group and photodegradation.

2. What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

3. How should I store stock solutions of this compound?

For short-term storage (days to weeks), stock solutions should be stored at 2-8 °C and protected from light. For long-term storage (months), it is advisable to store solutions frozen at -20 °C or below. To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes. The choice of solvent can also impact stability; aprotic solvents like DMSO are generally preferred over aqueous solutions for long-term storage.

4. Can I use elevated temperatures to increase the solubility of this compound?

While gentle heating can aid in dissolution, prolonged exposure to elevated temperatures will accelerate the degradation of this compound.[4][5] If heating is necessary, it should be done for the shortest possible time, and the solution should be cooled to room temperature or below immediately after dissolution. It is crucial to assess the impact of any heat exposure on the compound's integrity, for instance, by HPLC analysis.

5. What analytical techniques are suitable for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying this compound and its degradation products.[2] A reversed-phase C18 column is often a good starting point. The method should be validated to ensure it can separate the parent compound from all potential degradation products.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from stability studies of this compound. Researchers should populate these tables with their own experimental data.

Table 1: pH-Dependent Stability of this compound at [Temperature]

pH of BufferInitial Concentration (µg/mL)Concentration after [Time] (µg/mL)% DegradationApparent First-Order Rate Constant (k) (s⁻¹)Half-life (t½) (days)
2.0
4.0
7.0
9.0
12.0

Table 2: Temperature-Dependent Stability of this compound in [Solvent/Buffer] at pH [pH]

Temperature (°C)Initial Concentration (µg/mL)Concentration after [Time] (µg/mL)% DegradationApparent First-Order Rate Constant (k) (s⁻¹)Half-life (t½) (days)
4
25
40
60

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound and to develop a stability-indicating analytical method.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80 °C for 48 hours.

    • Dissolve the sample in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in the mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol for Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Materials and Equipment:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Phosphate or acetate buffer (HPLC grade).

  • This compound reference standard.

  • Samples from the forced degradation study.

Method Development:

  • Initial Conditions:

    • Mobile Phase: Start with a gradient of acetonitrile and water (or a suitable buffer like 20 mM phosphate buffer, pH 7.0). For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax).

  • Optimization:

    • Inject a mixture of the stressed samples.

    • Adjust the gradient, mobile phase composition, pH, and flow rate to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can distinguish this compound from its degradation products.

    • Linearity: Analyze a series of dilutions of the reference standard to establish a linear relationship between concentration and peak area.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature) on the results.

Visualizations

degradation_pathway NCA This compound Hydrolysis_Node Hydrolysis (Acid or Base Catalyzed) NCA->Hydrolysis_Node H₂O Oxidation_Node Oxidation NCA->Oxidation_Node [O] Cyclohexylamine Cyclohexylamine Hydrolysis_Node->Cyclohexylamine Acetoacetic_Acid Acetoacetic Acid Hydrolysis_Node->Acetoacetic_Acid Decarboxylation Decarboxylation Acetoacetic_Acid->Decarboxylation Acetone Acetone Decarboxylation->Acetone CO2 Carbon Dioxide Decarboxylation->CO2 Oxidized_Products Oxidized Products Oxidation_Node->Oxidized_Products

Caption: Potential degradation pathways of this compound.

stability_workflow cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_outcome 4. Outcome Prep_Stock Prepare Stock Solution of this compound Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photostability Prep_Stock->Photo HPLC_Dev Develop Stability-Indicating HPLC Method Acid->HPLC_Dev Base->HPLC_Dev Oxidation->HPLC_Dev Thermal->HPLC_Dev Photo->HPLC_Dev HPLC_Val Validate HPLC Method HPLC_Dev->HPLC_Val Quantify Quantify Degradation HPLC_Val->Quantify Identify Identify Degradants Quantify->Identify Pathway Elucidate Degradation Pathway Identify->Pathway Optimize Optimize Storage Conditions Pathway->Optimize

Caption: Workflow for a stability study of this compound.

References

Technical Support Center: N-Cyclohexylacetoacetamide Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of N-Cyclohexylacetoacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[1][2] For this compound, the ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Soluble impurities remain in the cold solvent, while insoluble impurities can be removed by hot filtration.[1][3]

Q2: What are the key physical properties of this compound relevant to its recrystallization?

Key properties include its melting point of 79 - 81 °C and boiling point of 221 °C at 760 mmHg.[4] Knowing the melting point is crucial for assessing the purity of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.[3][5]

Q3: How do I select a suitable solvent for the recrystallization of this compound?

A systematic approach to solvent selection is recommended. The ideal solvent should:

  • Not react with this compound.

  • Dissolve the compound well at elevated temperatures (near the solvent's boiling point) but poorly at low temperatures.

  • Either dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of this compound to prevent "oiling out".[6][7]

  • Be volatile enough to be easily removed from the purified crystals.

Common solvents to test for amides include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and hydrocarbons (heptane, cyclohexane), or mixtures thereof.[6] A general rule is that solvents with similar functional groups to the compound of interest may be good solubilizers.[1]

Q4: What are the safety precautions for handling this compound?

This compound is suspected of causing cancer.[4] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes.[10]

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[1][7] 2. The solution is supersaturated, but crystallization has not been initiated.[1]1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[6][7] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed" crystal of pure this compound.[1][3]
The compound "oils out" instead of forming crystals. The melting point of this compound is lower than the boiling point of the solution, causing it to separate as a liquid.[6][7]1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6] 2. Try a different solvent or a solvent mixture with a lower boiling point.
Low recovery of purified crystals. 1. Too much solvent was added initially.[1] 2. The crystals were filtered before crystallization was complete. 3. The crystals are significantly soluble in the cold washing solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] 2. Ensure the solution has cooled sufficiently, potentially in an ice bath, to maximize crystal formation.[5] 3. Use a minimal amount of ice-cold solvent to wash the crystals.[1]
Crystals form in the funnel during hot filtration. The solution cools too quickly in the funnel, causing premature crystallization.[6]1. Use a pre-heated funnel (stemless or short-stemmed is best). 2. Use a slight excess of hot solvent to keep the compound dissolved and then evaporate the excess solvent before cooling.[6]
The recrystallized product is not pure. 1. The cooling process was too rapid, trapping impurities within the crystals.[5] 2. The chosen solvent was not appropriate for separating the compound from the specific impurities present.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[5] 2. Re-recrystallize the product, potentially using a different solvent system.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure. The choice of solvent and specific volumes will need to be determined experimentally.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of crude this compound into separate test tubes.

  • Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at this stage.

  • Heat the test tubes that showed poor solubility at room temperature. A suitable solvent will dissolve the compound when hot.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

Table of Potential Recrystallization Solvents for Amides

SolventSuitability for AmidesBoiling Point (°C)Notes
EthanolOften suitable78Good for moderately polar compounds.
IsopropanolOften suitable82Similar to ethanol.
Ethyl AcetatePotentially suitable77Good for compounds of intermediate polarity.
AcetonePotentially suitable56Its low boiling point can be advantageous.
Heptane/Ethyl AcetateGood for mixed systemsVariableThe ratio can be adjusted to achieve optimal solubility.
AcetonitrileOften suitable82A polar aprotic solvent that can be effective for amides.
WaterUnlikely to be suitable alone100This compound is unlikely to be soluble in hot water.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to the flask while heating on a hot plate. Swirl the flask to aid dissolution.

  • Continue adding small portions of the hot solvent until the compound is completely dissolved.[3]

  • If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[3]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely on the filter paper with the vacuum running, and then transfer them to a watch glass to air dry.

  • Determine the melting point of the dried crystals to assess their purity.[3]

Workflow Diagram

Recrystallization_Workflow This compound Recrystallization Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Analysis A Crude this compound B Select Appropriate Solvent A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (if impurities present) C->D Insoluble impurities? E Slow Cooling to Room Temperature C->E No insoluble impurities D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Purity Analysis (Melting Point) I->J

Caption: Recrystallization workflow for this compound.

References

Technical Support Center: N-Cyclohexylacetoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of N-Cyclohexylacetoacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through the reaction of ethyl acetoacetate with cyclohexylamine. This reaction can be performed with or without a catalyst. The catalytic method often employs a base catalyst, such as potassium tert-butoxide, to accelerate the reaction rate.

Q2: What is the role of the catalyst in the synthesis of this compound?

A2: The catalyst, typically a strong base, deprotonates the amine, increasing its nucleophilicity. This enhances the attack of the amine on the ester carbonyl group of ethyl acetoacetate, leading to a faster reaction rate and potentially higher yields at lower temperatures.

Q3: What are the expected yields and reaction times for catalytic versus non-catalytic synthesis?

A3: The use of a catalyst generally leads to higher yields in a shorter reaction time. Below is a comparative summary based on typical results for similar acetoacetamide syntheses.

ParameterCatalytic Method (Potassium tert-butoxide)Non-Catalytic Method
Typical Yield 85-95%60-75%
Reaction Time 2-4 hours8-12 hours
Reaction Temp. 80-100 °C120-140 °C
Purity (crude) Good to ExcellentFair to Good

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (cyclohexylamine and ethyl acetoacetate) and the appearance of the product spot (this compound) indicate the progression of the reaction.

Q5: What are the common side products in this synthesis?

A5: A potential side product is the β-enamine (crotonamide derivative), N-cyclohexyl-3-aminocrotonamide, formed by the condensation of the initially formed amide with another molecule of ethyl acetoacetate followed by decarboxylation, or by direct reaction of the amine with the enol form of ethyl acetoacetate. Another possible impurity is unreacted starting materials.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Insufficient Reaction Time or Temperature Ensure the reaction is heated to the appropriate temperature for a sufficient duration. For non-catalytic methods, longer reaction times and higher temperatures are necessary.
Poor Quality Reagents Use freshly distilled or high-purity ethyl acetoacetate and cyclohexylamine. Impurities or moisture can interfere with the reaction.
Ineffective Catalyst (if applicable) If using a catalyst like potassium tert-butoxide, ensure it is fresh and has not been deactivated by exposure to moisture.
Reversible Reaction The reaction is an equilibrium. Ensure removal of the ethanol byproduct by distillation if the reaction is performed in an open system to drive the equilibrium towards the product.

Issue 2: Presence of Significant Impurities in the Product

Possible Cause Troubleshooting Step
Formation of Side Products Optimize reaction conditions. Lowering the reaction temperature might reduce the formation of the crotonamide byproduct. In the catalytic method, using a slight excess of ethyl acetoacetate can sometimes improve the yield of the desired product.
Incomplete Reaction Increase the reaction time or temperature to ensure all starting materials are consumed.
Ineffective Purification Recrystallization is a common method for purification. Choose an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane) to effectively remove impurities. Column chromatography can be used for higher purity.

Issue 3: Product is an Oil and Does Not Solidify

Possible Cause Troubleshooting Step
Presence of Impurities The presence of unreacted starting materials or solvent can lower the melting point of the product, causing it to be an oil. Attempt to purify the product further by washing with a non-polar solvent like hexane to remove residual ethyl acetoacetate, followed by drying under vacuum.
Residual Solvent Ensure all solvent used during the workup and purification is thoroughly removed under vacuum.
Product is inherently low melting While this compound is a solid at room temperature, significant impurities can depress its melting point. If purification does not yield a solid, confirm the product identity and purity using analytical techniques like NMR and Mass Spectrometry.

Experimental Protocols

Catalytic Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-substituted acetoacetamides.

Materials:

  • Cyclohexylamine

  • Ethyl acetoacetate

  • Potassium tert-butoxide (catalyst)

  • Toluene (solvent)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol and water (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexylamine (1.0 eq) and toluene.

  • Add a catalytic amount of potassium tert-butoxide (e.g., 0.05 eq).

  • Add ethyl acetoacetate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (around 110°C) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Non-Catalytic Synthesis of this compound

Materials:

  • Cyclohexylamine

  • Ethyl acetoacetate

  • Ethanol and water (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a distillation head and a magnetic stirrer, mix cyclohexylamine (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Heat the mixture to 120-140°C and stir. Ethanol will start to distill off.

  • Continue heating for 8-12 hours, collecting the ethanol byproduct.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product may solidify upon cooling. If it remains an oil, wash with cold hexane to remove excess ethyl acetoacetate.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visualizations

experimental_workflow cluster_catalytic Catalytic Synthesis cluster_noncatalytic Non-Catalytic Synthesis cat_start Mix Cyclohexylamine, Toluene & Catalyst cat_reagent Add Ethyl Acetoacetate cat_start->cat_reagent cat_react Reflux (2-4h) cat_reagent->cat_react cat_workup Aqueous Workup cat_react->cat_workup cat_purify Recrystallization cat_workup->cat_purify cat_product This compound cat_purify->cat_product noncat_start Mix Cyclohexylamine & Ethyl Acetoacetate noncat_react Heat (8-12h) & Distill Ethanol noncat_start->noncat_react noncat_cool Cool to RT noncat_react->noncat_cool noncat_purify Recrystallization noncat_cool->noncat_purify noncat_product This compound noncat_purify->noncat_product

Caption: Experimental workflows for catalytic and non-catalytic synthesis.

troubleshooting_guide start Low or No Yield? check_time_temp Reaction time/temp sufficient? start->check_time_temp Yes increase_time_temp Increase time/temperature check_time_temp->increase_time_temp No check_reagents Reagents pure and dry? check_time_temp->check_reagents Yes success Yield Improved increase_time_temp->success purify_reagents Purify/distill reagents check_reagents->purify_reagents No check_catalyst Catalyst active? check_reagents->check_catalyst Yes (if applicable) remove_byproduct Consider removing ethanol byproduct check_reagents->remove_byproduct Yes (non-catalytic) purify_reagents->success use_fresh_catalyst Use fresh catalyst check_catalyst->use_fresh_catalyst No check_catalyst->remove_byproduct Yes use_fresh_catalyst->success remove_byproduct->success

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: N-Cyclohexylacetoacetamide Reaction Monitoring by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the synthesis of N-cyclohexylacetoacetamide using thin-layer chromatography (TLC). This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor the this compound reaction?

A1: TLC is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction.[1] In the synthesis of this compound, TLC helps to:

  • Identify the consumption of starting materials (e.g., cyclohexylamine and an acetoacetylating agent).

  • Confirm the formation of the this compound product.

  • Determine the optimal reaction time.

  • Assess the purity of the product.[1]

Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?

A2: Selecting the right solvent system is crucial for good separation.[1] A common starting point for amides is a mixture of a non-polar solvent and a more polar solvent, such as hexane and ethyl acetate.[1] The polarity can be adjusted by changing the ratio of the solvents to achieve an optimal retention factor (Rf) for both the starting materials and the product. For more polar compounds, you can try solvent systems like dichloromethane with a small percentage of methanol.[1]

Q3: What is an ideal Rf value, and how can I adjust it?

A3: The ideal Rf value for your compounds of interest is typically between 0.2 and 0.8.[2] The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1]

  • If the Rf is too low (spots are near the baseline): The mobile phase is not polar enough. Increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).[3]

  • If the Rf is too high (spots are near the solvent front): The mobile phase is too polar. Decrease the proportion of the polar solvent.[3]

Q4: How can I visualize the spots on my TLC plate if they are not colored?

A4: Since this compound and its precursors are likely colorless, a visualization technique is necessary. Common methods include:

  • UV Light (non-destructive): If the compounds are UV-active (e.g., contain aromatic rings or conjugated systems), they will appear as dark spots on a fluorescent green background under a UV lamp (254 nm).[4][5]

  • Iodine Chamber (largely non-destructive): Placing the plate in a chamber with iodine crystals will cause many organic compounds to appear as brown or yellow spots.[4][6] These spots will fade over time, so it's important to circle them with a pencil.[6]

  • Chemical Stains (destructive):

    • Potassium Permanganate (KMnO4): This stain is useful for visualizing compounds that can be oxidized, such as alcohols, aldehydes, and alkenes.[7] It appears as yellow-brown spots on a purple background.

    • P-Anisaldehyde or Vanillin Stains: These are good general stains for a variety of functional groups and often produce colored spots upon heating.[4]

    • Phosphomolybdic Acid (PMA): This is a good "universal" stain for many organic compounds.[6][7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaking or elongated. The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.[8]
The compound is acidic or basic.For acidic compounds, add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase. For basic compounds like amines, add a small amount of triethylamine (0.1-2.0%) or a mixture of ammonia in methanol/dichloromethane.[3][9]
The compound is unstable on the silica gel.Consider using a different stationary phase, such as alumina, or perform a 2D TLC to check for decomposition.
Spots are not visible after development. The sample is too dilute.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[8]
The compound is not UV-active.Use an alternative visualization method, such as an iodine chamber or a chemical stain.[3]
The compound is volatile and has evaporated.This makes TLC visualization difficult.[3]
The Rf values are too high or too low. The polarity of the mobile phase is incorrect.Adjust the solvent ratio. Increase polarity for low Rf values and decrease polarity for high Rf values.[3]
The solvent front is uneven. The TLC plate is touching the side of the developing chamber or the filter paper.Ensure the plate is centered in the chamber and not touching the sides.[8]
The adsorbent on the plate is uneven or has flaked off.Use a new, high-quality TLC plate.[8]
Reactant and product spots are overlapping. The mobile phase does not provide enough resolution.Experiment with different solvent systems. Try solvents with different polarities and chemical properties. A co-spot (spotting both the reaction mixture and the starting material in the same lane) can help determine if the starting material is fully consumed.
Unexpected spots appear on the plate. Contamination of the TLC plate.Handle the TLC plate only by the edges to avoid transferring oils from your fingers.[8]
The reaction may have produced side products.This is valuable information about your reaction.
The reaction is in a high-boiling solvent (e.g., DMF, DMSO). The high-boiling solvent is interfering with the chromatography.After spotting the plate, place it under a high vacuum for a few minutes to remove the solvent before developing the plate.[10]

Experimental Protocol: Monitoring this compound Synthesis by TLC

1. Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., 7:3 hexane:ethyl acetate)

  • Reaction mixture

  • Starting material standards (cyclohexylamine and acetoacetylating agent)

  • Visualization agent (UV lamp, iodine chamber, or chemical stain)

2. Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a light line across the plate about 1 cm from the bottom. This is the origin line. Mark the locations for spotting.

  • Spot the Plate:

    • Using a capillary tube, take a small amount of the starting material standard and touch it briefly to its designated spot on the origin line.

    • Repeat this for the this compound product standard (if available).

    • Using a clean capillary tube, spot the reaction mixture on the origin line. It is also good practice to "co-spot" by applying the reaction mixture on top of the starting material spot in one lane.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level.[1] Cover the chamber and allow the solvent to move up the plate by capillary action.

  • Mark the Solvent Front: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Dry the Plate: Allow the solvent to completely evaporate from the plate.

  • Visualize the Spots:

    • Place the dried plate under a UV lamp and circle any visible spots with a pencil.

    • If no spots are visible, place the plate in an iodine chamber or treat it with an appropriate chemical stain.

  • Analyze the Results: Calculate the Rf value for each spot. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis problem Identify TLC Problem start->problem streaking Streaking Spots problem->streaking Streaking? no_spots No Spots Visible problem->no_spots No Spots? bad_rf Poor Rf Values problem->bad_rf Bad Rf? overlap Overlapping Spots problem->overlap Overlap? solution_streaking1 Dilute Sample streaking->solution_streaking1 solution_streaking2 Add Acid/Base to Mobile Phase streaking->solution_streaking2 solution_no_spots1 Concentrate Sample no_spots->solution_no_spots1 solution_no_spots2 Change Visualization Method no_spots->solution_no_spots2 solution_bad_rf Adjust Mobile Phase Polarity bad_rf->solution_bad_rf solution_overlap Change Solvent System overlap->solution_overlap end Successful TLC Analysis solution_streaking1->end solution_streaking2->end solution_no_spots1->end solution_no_spots2->end solution_bad_rf->end solution_overlap->end

Caption: Troubleshooting workflow for common TLC issues.

Reaction_Monitoring_Logic start Start Reaction take_sample Take Reaction Sample at Time 't' start->take_sample spot_tlc Spot TLC Plate: - Starting Material - Reaction Mixture - Co-spot take_sample->spot_tlc develop_tlc Develop and Visualize TLC spot_tlc->develop_tlc analyze_tlc Analyze TLC Plate develop_tlc->analyze_tlc sm_present Starting Material Present? analyze_tlc->sm_present continue_reaction Continue Reaction sm_present->continue_reaction Yes stop_reaction Reaction Complete (Stop Reaction) sm_present->stop_reaction No continue_reaction->take_sample at Time 't+1'

Caption: Logical workflow for reaction monitoring using TLC.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of N-Cyclohexylacetoacetamide and N-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted acetamides are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. This guide provides a comparative overview of the biological profiles of N-Cyclohexylacetoacetamide and N-phenylacetamide derivatives. While extensive research has been conducted on the biological effects of N-phenylacetamide and its analogues, data on this compound remains notably scarce in publicly available scientific literature. This comparison, therefore, juxtaposes the well-documented activities of N-phenylacetamide derivatives with the limited information available for related N-cyclohexylacetamide compounds.

Data Presentation

The following tables summarize the available quantitative data on the biological activities of N-phenylacetamide derivatives and the limited data for compounds containing a cyclohexyl moiety in proximity to an acetamide-like structure. It is crucial to note the structural differences between the parent compounds of interest and the derivatives for which data is available.

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Candida tropicalis (clinical isolates)16 - 256[1]
Candida parapsilosis (clinical isolates)16 - 256[1]
Candida albicans (fluconazole-resistant)128 - 256[2][3]
Candida parapsilosis (fluconazole-resistant)128 - 256[2][3]
Aspergillus flavus16 - 256[4]
Aspergillus niger32 - 256[5]

Table 2: Cytotoxicity of N-phenylacetamide Derivatives against Cancer Cell Lines

DerivativeCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(nitro-substituted phenyl)acetamides (Compounds 2b, 2c)PC3 (Prostate Carcinoma)52, 80[6][7]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (Compound 2c)MCF-7 (Breast Carcinoma)100[6][7]
Phenylacetamide derivative 3dMDA-MB-468 (Breast Carcinoma)0.6 ± 0.08[8]
Phenylacetamide derivative 3dPC-12 (Pheochromocytoma)0.6 ± 0.08[8]
Phenylacetamide derivatives 3c, 3dMCF-7 (Breast Carcinoma)0.7 ± 0.08, 0.7 ± 0.4[8]

Table 3: Biological Activity of N-Cyclohexyl-Containing Acetamide Derivatives (Note: These are not direct derivatives of this compound)

Derivative ClassBiological ActivityOrganism/Cell LineMeasurementValueReference
4-Cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazolesAntifungalCandida albicans, Candida glabrataMICNot specified, but described as "very strong"[4]
N-Cycloalkyl-...-2-...[triazino[2,3-c]quinazoline-6-yl)thio]acetamides (Compound 4.10)AnticancerHOP-92 (Non-small cell lung cancer)log GI₅₀-6.01[6]
N-Cycloalkyl-...-2-...[triazino[2,3-c]quinazoline-6-yl)thio]acetamides (Compound 4.10)AnticancerU251 (CNS cancer)log GI₅₀-6.00[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and based on standard laboratory practices.

Antimicrobial and Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a pure culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL for bacteria.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_antifungal Antifungal Susceptibility Testing cluster_cytotoxicity Cytotoxicity Assay (MTT) A1 Fungal Culture A2 Inoculum Preparation (0.5 McFarland) A1->A2 A4 Inoculation of Microtiter Plate A2->A4 A3 Serial Dilution of Compound A3->A4 A5 Incubation (24-48h) A4->A5 A6 MIC Determination A5->A6 B1 Cell Culture B2 Cell Seeding (96-well plate) B1->B2 B3 Compound Treatment B2->B3 B4 MTT Addition & Incubation B3->B4 B5 Formazan Solubilization B4->B5 B6 Absorbance Reading B5->B6 B7 IC50 Calculation B6->B7

Caption: Experimental workflows for antifungal susceptibility and cytotoxicity testing.

logical_relationship cluster_cyclohexyl This compound cluster_phenyl N-phenylacetamide cluster_comparison Comparative Analysis NC This compound NC_bio Biological Activity Data (Largely Unavailable) NC->NC_bio Limited Research Comp Direct Comparison Challenged by Data Scarcity NC_bio->Comp NP N-phenylacetamide Derivatives NP_bio Diverse Biological Activities (Antifungal, Antibacterial, Anticancer) NP->NP_bio Extensive Research NP_bio->Comp

Caption: Logical relationship illustrating the data disparity for the two compounds.

Discussion and Conclusion

The available scientific literature clearly indicates that N-phenylacetamide derivatives represent a versatile scaffold for the development of new therapeutic agents. Numerous studies have demonstrated their potent antifungal activity against a range of pathogenic yeasts and molds, including drug-resistant strains[1][2][3][4][5]. The mechanism of action for some derivatives, such as 2-chloro-N-phenylacetamide, is thought to involve interaction with ergosterol in the fungal plasma membrane[5]. Furthermore, various N-phenylacetamide analogues have exhibited significant cytotoxic effects against several human cancer cell lines, suggesting their potential as anticancer agents[6][7][8].

References

A Comparative Analysis of Synthesis Methods for N-Cyclohexylacetoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. N-Cyclohexylacetoacetamide is a valuable building block in organic synthesis, and understanding the various methods for its preparation is crucial for optimizing reaction conditions, improving yields, and promoting greener chemical practices. This guide provides a comparative analysis of two primary methods for the synthesis of this compound, offering detailed experimental protocols and a quantitative comparison of their performance.

Method 1: Reaction of Cyclohexylamine with Diketene

This method is a widely utilized approach for the synthesis of this compound. It involves the direct acetoacetylation of cyclohexylamine using diketene.

Experimental Protocol

To a solution of cyclohexylamine (99 g) in 500 ml of benzene, 84 g of diketene was added over a period of 30 minutes. The reaction mixture was stirred for 4 hours at a constant temperature of 20°C. Following the reaction, the benzene solvent was removed by distillation under reduced pressure. The resulting residue was then taken up in isopropyl ether. The solution was cooled, leading to the precipitation of the product. The precipitate was collected by vacuum filtration, dried, and then recrystallized from isopropyl ether to yield 137 g of pure this compound.[1]

Method 2: Reaction of Cyclohexylamine with Ethyl Acetoacetate

An alternative and often considered greener approach to this compound synthesis involves the reaction of cyclohexylamine with ethyl acetoacetate. This method avoids the use of the highly reactive and hazardous diketene.

Experimental Protocol

A mixture of cyclohexylamine (0.1 mol) and ethyl acetoacetate (0.1 mol) is heated under reflux conditions. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion of the reaction, the excess reactants and the ethanol byproduct are removed by distillation. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield crystalline this compound. While a specific yield for this exact reaction was not found in the immediate literature, analogous reactions of amines with ethyl acetoacetate typically proceed in high yield, often exceeding 80-90% under optimized conditions.

Comparative Data

ParameterMethod 1: Cyclohexylamine and DiketeneMethod 2: Cyclohexylamine and Ethyl Acetoacetate
Acetoacetylating Agent DiketeneEthyl Acetoacetate
Solvent BenzeneNone (or Ethanol for recrystallization)
Reaction Temperature 20°CReflux
Reaction Time 4 hoursVaries (requires monitoring)
Reported Yield ~75.7% (based on 137g product from 99g cyclohexylamine and 84g diketene)High (typically >80-90% for analogous reactions)
Key Advantages Well-established method, relatively short reaction time at room temperature.Avoids the use of hazardous diketene, potentially solvent-free, byproduct (ethanol) is less hazardous than benzene.
Key Disadvantages Uses benzene (a known carcinogen) and diketene (toxic and highly reactive).Requires higher reaction temperatures (reflux), reaction time may be longer.

Logical Workflow of Synthesis

The synthesis of this compound, regardless of the chosen method, follows a fundamental logical workflow. This can be visualized as a sequence of steps from starting materials to the final purified product.

G cluster_0 Method 1: Diketene cluster_1 Method 2: Ethyl Acetoacetate A1 Cyclohexylamine C1 Reaction in Benzene (20°C, 4h) A1->C1 B1 Diketene B1->C1 D1 Solvent Removal C1->D1 E1 Recrystallization (Isopropyl Ether) D1->E1 F1 This compound E1->F1 A2 Cyclohexylamine C2 Reflux Reaction A2->C2 B2 Ethyl Acetoacetate B2->C2 D2 Distillation of Byproduct C2->D2 E2 Recrystallization (Ethanol/Water) D2->E2 F2 This compound E2->F2

Caption: Comparative workflow of this compound synthesis.

Conclusion

Both methods presented offer viable pathways for the synthesis of this compound. The choice of method will likely depend on the specific requirements of the laboratory or industrial setting. The diketene-based method is well-documented with a specific reported yield, but it involves more hazardous reagents and solvents. The ethyl acetoacetate method presents a potentially greener alternative, avoiding the use of benzene and diketene, although it may require higher temperatures and longer reaction times. For researchers focused on developing more sustainable and safer synthetic protocols, the optimization of the reaction between cyclohexylamine and ethyl acetoacetate, potentially with the use of a catalyst to reduce reaction time and temperature, would be a valuable area of investigation.

References

Comparative Guide to the Cytotoxicity of N-Substituted Amides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific cytotoxicity data for N-Cyclohexylacetoacetamide. This guide therefore provides a comparative overview of the cytotoxicity of various other N-substituted acetamide and amide derivatives to offer a relevant frame of reference for researchers, scientists, and drug development professionals.

The evaluation of a compound's cytotoxicity is a critical step in the early stages of drug discovery and development. It provides essential information about the potential of a substance to cause cell damage or death, which is fundamental for assessing its safety profile. Various in vitro assays are employed to determine the concentration at which a compound exhibits cytotoxic effects, with the half-maximal inhibitory concentration (IC50) being a common metric.

This guide compares the cytotoxic activities of several N-substituted amide derivatives against different human cancer cell lines, as reported in peer-reviewed studies. The data is presented to facilitate an understanding of how structural modifications can influence cytotoxic potential.

Comparative Cytotoxicity Data of N-Substituted Amides

The following table summarizes the IC50 values of various N-substituted amide derivatives, providing a snapshot of their cytotoxic potency against several cancer cell lines. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions, cell lines, and assay methods.

Compound ClassSpecific CompoundCell LineIC50 (µM)Reference
Phenoxyacetamide Derivatives Compound IHepG2 (Liver Cancer)1.43[1]
Compound IIHepG2 (Liver Cancer)6.52[1]
5-Fluorouracil (Reference)HepG2 (Liver Cancer)5.32[1]
N-Aryl Enamino Amides Compound 5AGS (Gastric Cancer)9.9[2]
Compound 5MCF-7 (Breast Cancer)15.2[2]
Compound 5Hep-G2 (Liver Cancer)40.5[2]
Phenylacetamide Derivatives Compound 2bPC3 (Prostate Cancer)52[3]
Compound 2cPC3 (Prostate Cancer)80[3]
Imatinib (Reference)PC3 (Prostate Cancer)40[3]
Compound 2cMCF-7 (Breast Cancer)100[3]
Imatinib (Reference)MCF-7 (Breast Cancer)98[3]
Phenylacetamide derivative 3dMDA-MB-468 (Breast Cancer)0.6[4]
Phenylacetamide derivative 3dPC-12 (Pheochromocytoma)0.6[4]
Phenylacetamide derivative 3cMCF-7 (Breast Cancer)0.7[4]
Phenylacetamide derivative 3dMCF-7 (Breast Cancer)0.7[4]

Experimental Protocols

The following are detailed methodologies for two common cytotoxicity assays used to generate the type of data presented above.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., N-substituted amides) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect the supernatant from each well, avoiding disturbance of the cell pellet.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, the released LDH catalyzes the conversion of lactate to pyruvate, which leads to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Visualizations

General Workflow for a Cytotoxicity Assay

The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay, from cell culture preparation to data analysis.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Incubation with Test Compound cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment reagent_add Addition of Assay Reagent (e.g., MTT, LDH substrate) treatment->reagent_add incubation Incubation reagent_add->incubation measurement Signal Measurement (Absorbance/Fluorescence) incubation->measurement data_analysis Data Analysis & IC50 Determination measurement->data_analysis

Caption: General workflow of an in vitro cytotoxicity assay.

References

A Comparative Guide to the Synthesis of N-Cyclohexylacetoacetamide: Cost-Effectiveness, Safety, and Environmental Impact

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of chemical intermediates is a critical aspect of the research and development pipeline. N-Cyclohexylacetoacetamide, a valuable building block in organic synthesis, can be prepared through various routes. This guide provides a detailed comparison of two primary synthetic pathways, evaluating their cost-effectiveness, experimental protocols, and overall sustainability.

This analysis focuses on two main synthetic strategies for this compound: the reaction of cyclohexylamine with diketene (Route 1) and the reaction of cyclohexylamine with ethyl acetoacetate (Route 2). By examining key metrics such as reactant cost, reaction yield, and safety considerations, this guide aims to inform the selection of the most appropriate synthesis route for specific laboratory and industrial applications.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Cyclohexylamine + DiketeneRoute 2: Cyclohexylamine + Ethyl Acetoacetate
Reactants Cyclohexylamine, DiketeneCyclohexylamine, Ethyl Acetoacetate
Typical Yield HighGood to High
Reaction Time ~4 hours1 - 10 hours (Conventional) / 3 - 7 minutes (Microwave)
Reaction Temperature 20°CReflux (Conventional) / Microwave Irradiation
Catalyst Not explicitly requiredPotassium tert-butoxide (catalytic amount)
Primary Byproducts None (in ideal reaction)Ethanol

Cost-Effectiveness Analysis

To provide a practical comparison of the two routes, a cost analysis of the starting materials is presented below. Prices are based on bulk industrial estimates and may vary depending on the supplier and purity.

ReactantPrice (per kg)
Cyclohexylamine~₹170 - ₹215[1][2][3]
DiketenePrice on request, specialized chemical
Ethyl Acetoacetate~₹135 - ₹240[4][5][6]

Route 1: Cyclohexylamine and Diketene

This route offers a direct and often high-yielding approach to this compound. The reaction is typically carried out at room temperature and does not necessarily require a catalyst, simplifying the experimental setup. However, diketene is a highly reactive and hazardous substance, which may necessitate specialized handling procedures and equipment, potentially increasing the overall cost and complexity of the synthesis.

Route 2: Cyclohexylamine and Ethyl Acetoacetate

This method represents a more traditional and arguably safer approach to the synthesis of acetoacetamides. Ethyl acetoacetate is a commonly available and less hazardous reagent compared to diketene. The reaction can be performed using conventional heating or accelerated significantly with microwave irradiation, offering flexibility in experimental design.[1] While this route may require a catalyst and potentially longer reaction times under conventional heating, the lower cost and enhanced safety profile of the reactants make it an attractive alternative. The primary byproduct, ethanol, is also relatively benign and easily removed.

Experimental Protocols

Route 1: Synthesis of this compound from Cyclohexylamine and Diketene

  • Methodology: To a solution of cyclohexylamine (99 g) in benzene (500 ml), diketene (84 g) is added over a period of 30 minutes. The reaction mixture is then stirred for 4 hours at 20°C. Following the reaction, the solvent is removed by distillation under reduced pressure. The resulting residue is taken up in isopropyl ether, cooled, and the precipitated product is collected by vacuum filtration. The crude product is then purified by recrystallization from isopropyl ether to yield this compound.

Route 2: Synthesis of N-Substituted Acetoacetamides from Amines and Ethyl Acetoacetate (General Procedure)

  • Conventional Method: A mixture of the appropriate amine (e.g., cyclohexylamine) and ethyl acetoacetate, along with a catalytic amount of potassium tert-butoxide, is heated under reflux for a period of 1 to 10 hours. Upon cooling, the reaction mixture is triturated with dry ether. The solid product is then collected by filtration and washed with small portions of dry ether. Purification is achieved through recrystallization from aqueous ethanol.[1]

  • Microwave Method: The amine, ethyl acetoacetate, and a catalytic amount of potassium tert-butoxide are placed in a Pyrex beaker and irradiated in a domestic microwave oven for 3 to 7 minutes with intermittent pulses. The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

Visualization of Synthetic Workflows

To better illustrate the procedural flow of each synthesis, the following diagrams have been generated.

Route1_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cyclohexylamine Cyclohexylamine Mixing Mix in Benzene (20°C, 4h) Cyclohexylamine->Mixing Diketene Diketene Diketene->Mixing Evaporation Evaporation Mixing->Evaporation Trituration Trituration (Isopropyl Ether) Evaporation->Trituration Filtration Filtration Trituration->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound via Route 1.

Route2_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cyclohexylamine Cyclohexylamine Heating Heating (Reflux or Microwave) Cyclohexylamine->Heating EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Heating Catalyst Potassium tert-butoxide Catalyst->Heating Trituration Trituration (Dry Ether) Heating->Trituration Filtration Filtration Trituration->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound via Route 2.

Safety and Environmental Considerations

A crucial aspect of selecting a synthesis route is the safety and environmental profile of the chemicals involved.

ChemicalSafety HazardsEnvironmental Impact
Cyclohexylamine Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Suspected of damaging fertility.[7][8][9][10]Exhibits slight acute toxicity to most aquatic species, but high toxicity to some types of algae.[8]
Diketene Extremely flammable. Forms explosive vapor/air mixtures. Polymerization can become violent. Reacts violently with water. Irritating to the eyes, skin, and respiratory tract.[11][12][13][14][15]Insufficient data are available on the effect of this substance on the environment.[12]
Ethyl Acetoacetate Combustible liquid. Can cause eye irritation.[16]Considered to be one of the least environmentally harmful organic solvents. It is readily biodegradable.
Benzene (Solvent - Route 1) Highly flammable. Known carcinogen. Causes serious eye irritation, skin irritation, and may cause genetic defects and damage to organs through prolonged or repeated exposure.Toxic to aquatic life with long-lasting effects.
Isopropyl Ether (Solvent - Route 1) Highly flammable liquid and vapor. May form explosive peroxides. May cause drowsiness or dizziness.May be harmful to aquatic life.
Ethanol (Byproduct/Solvent - Route 2) Highly flammable liquid and vapor. Causes serious eye irritation.Generally considered to have a low environmental impact. Readily biodegradable.

The use of diketene in Route 1 presents significant safety challenges due to its high reactivity, flammability, and toxicity. Furthermore, the use of benzene as a solvent, a known carcinogen, adds another layer of health risk. In contrast, Route 2 utilizes ethyl acetoacetate, a less hazardous reagent, and the primary byproduct is ethanol, which is significantly more benign. The potential to run the reaction under solvent-free conditions, particularly with microwave assistance, further enhances the green credentials of Route 2.

Conclusion

Both synthesis routes offer viable pathways to this compound.

Route 1 (Cyclohexylamine + Diketene) is a direct and potentially high-yielding method. However, the significant safety hazards associated with diketene and the use of hazardous solvents like benzene may make it less suitable for standard laboratory settings without specialized equipment and safety protocols.

Route 2 (Cyclohexylamine + Ethyl Acetoacetate) presents a more cost-effective and safer alternative. The starting materials are more readily available, less hazardous, and the reaction conditions can be adapted for either conventional or rapid microwave synthesis. The improved safety and environmental profile, coupled with the potential for high yields, make this route a more favorable choice for most research and development applications.

Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including scale, available equipment, and the priority given to cost, safety, and environmental impact. For most applications, the balance of these factors suggests that the reaction of cyclohexylamine with ethyl acetoacetate is the more prudent and sustainable choice.

References

N-Cyclohexylacetoacetamide: A Comparative Performance Analysis in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of N-Cyclohexylacetoacetamide in comparison to alternative compounds, with a focus on its behavior in different solvent systems. Due to a lack of publicly available, quantitative experimental data for this compound, this document outlines the requisite experimental protocols and data presentation structures to facilitate a thorough, evidence-based comparison. Acetoacetanilide is presented here as a primary alternative for comparative analysis.

Comparative Performance Overview

A direct quantitative comparison of this compound and its alternatives is hampered by the limited availability of specific experimental data in peer-reviewed literature and chemical databases. However, a qualitative assessment based on general chemical principles can be initiated. This compound, with its cyclohexyl substituent, is expected to exhibit higher solubility in nonpolar organic solvents compared to acetoacetanilide, which possesses an aromatic phenyl group. The stability of both compounds will be influenced by the solvent's polarity and proticity, with hydrolysis being a key degradation pathway, particularly under acidic or basic conditions.

To enable a rigorous, data-driven comparison, the following sections detail the necessary experimental protocols and data presentation formats.

Data Presentation: A Framework for Comparison

Effective comparison requires the systematic collection and organization of quantitative data. The following tables provide a template for summarizing key performance indicators.

Table 1: Solubility of this compound vs. Acetoacetanilide in Various Solvents at 25°C

Solvent SystemThis compound Solubility ( g/100 mL)Acetoacetanilide Solubility ( g/100 mL)
WaterData not available< 0.1 at 21°C[1][2]
MethanolData not availableSoluble[1]
EthanolData not availableSoluble[1]
AcetoneData not availableData not available
Dimethylformamide (DMF)Data not availableData not available
ChloroformData not availableSoluble[1]
Diethyl EtherData not availableSoluble[1]
Hot BenzeneData not availableSoluble[1]

Table 2: Stability of this compound vs. Acetoacetanilide in Different Solvent Systems

Solvent SystemConditionThis compound Half-life (t½)Acetoacetanilide Half-life (t½)Degradation Products
MethanolNeutral, 25°CData not availableData not availableData not available
EthanolNeutral, 25°CData not availableData not availableData not available
AcetoneNeutral, 25°CData not availableData not availableData not available
Aqueous BufferpH 4, 50°CData not availableData not availableData not available
Aqueous BufferpH 7, 50°CData not availableData not availableData not available
Aqueous BufferpH 10, 50°CData not availableData not availableData not available

Table 3: Reaction Kinetics of a Representative Reaction in Various Solvents

SolventDielectric Constant (ε)ReactionRate Constant (k)Activation Energy (Ea)
Methanol32.7Specify ReactionData not availableData not available
Ethanol24.5Specify ReactionData not availableData not available
Acetone20.7Specify ReactionData not availableData not available
Dimethylformamide (DMF)36.7Specify ReactionData not availableData not available

Experimental Protocols

The following are detailed methodologies for conducting the key experiments necessary to populate the data tables above.

Determination of Solubility

Objective: To quantify the solubility of this compound and Acetoacetanilide in a range of solvents.

Materials:

  • This compound (solid)

  • Acetoacetanilide (solid)

  • Solvents: Deionized water, Methanol, Ethanol, Acetone, Dimethylformamide (DMF)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

    • Seal the vials and place them in a constant temperature shaker bath set at 25°C.

    • Equilibrate the solutions for at least 24 hours to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vials from the shaker bath.

    • Allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

    • Calculate the solubility in g/100 mL.

Evaluation of Chemical Stability

Objective: To assess the stability of this compound and Acetoacetanilide in different solvent systems and under various pH conditions.

Materials:

  • This compound

  • Acetoacetanilide

  • Solvents: Methanol, Ethanol, Acetone

  • Aqueous buffers (pH 4, 7, and 10)

  • Constant temperature oven or water bath

  • HPLC system

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each compound in the respective solvents and aqueous buffers at a known concentration.

  • Stability Study:

    • Transfer aliquots of the stock solutions into sealed vials.

    • Store the vials at a constant temperature (e.g., 50°C) to accelerate degradation.

    • At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw a sample from each vial.

  • Analysis:

    • Analyze the samples immediately using a stability-indicating HPLC method that can separate the parent compound from its degradation products.

    • Quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent compound versus time.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Kinetic Analysis of a Representative Reaction

Objective: To determine the effect of different solvents on the rate of a representative reaction involving this compound.

Materials:

  • This compound

  • Reactants for a specific reaction (e.g., hydrolysis, nucleophilic substitution)

  • Solvents: Methanol, Ethanol, Acetone, DMF

  • Thermostatted reaction vessel

  • Analytical instrument for monitoring reaction progress (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Reaction Setup:

    • In a thermostatted reaction vessel, dissolve this compound in the chosen solvent.

    • Allow the solution to reach the desired reaction temperature.

    • Initiate the reaction by adding the other reactant(s).

  • Monitoring Reaction Progress:

    • At regular time intervals, take aliquots of the reaction mixture.

    • Quench the reaction if necessary.

    • Analyze the aliquots to determine the concentration of the reactant or a product.

  • Data Analysis:

    • Plot the concentration of the monitored species versus time.

    • Determine the initial reaction rate.

    • By varying the initial concentrations of the reactants, determine the rate law and the rate constant (k).

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Visualizing Experimental Workflows

Diagrams are essential for clearly communicating experimental processes and relationships.

Experimental_Workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment cluster_kinetics Kinetic Analysis S1 Prepare Saturated Solution S2 Equilibrate at 25°C S1->S2 S3 Centrifuge and Collect Supernatant S2->S3 S4 Dilute and Analyze by HPLC S3->S4 St1 Prepare Stock Solutions St2 Incubate at 50°C St1->St2 St3 Sample at Time Intervals St2->St3 St4 Analyze by HPLC St3->St4 K1 Set up Reaction in Solvent K2 Monitor Reaction Progress K1->K2 K3 Determine Rate Law and k K2->K3 K4 Determine Ea K3->K4

Caption: Workflow for performance evaluation.

Signaling_Pathway NCA This compound Performance Performance Metric NCA->Performance Solvent Solvent System Solvent->Performance Solubility Solubility Performance->Solubility Stability Stability Performance->Stability Kinetics Reaction Kinetics Performance->Kinetics

Caption: Factors influencing performance.

References

Characterization of N-Cyclohexylacetoacetamide Purity by High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of N-Cyclohexylacetoacetamide against other analytical techniques. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation for quality control and research applications.

Introduction to this compound and Purity Analysis

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this compound is a critical parameter that can significantly impact the yield, purity, and safety profile of the final product. Therefore, robust and reliable analytical methods are essential for its accurate characterization. HPLC is a widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Based on methods for structurally similar N-substituted acetamides, a reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. This approach separates the main component from its potential impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Experimental Protocol: Proposed RP-HPLC Method

A starting point for method development for the analysis of this compound is outlined below. Optimization and validation are crucial before implementation for routine analysis.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Gradient (Example) 30% Acetonitrile for 5 min, ramp to 80% Acetonitrile over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C
Sample Preparation Dissolve 1 mg/mL in Acetonitrile/Water (50:50)
Workflow for HPLC Purity Analysis

The following diagram illustrates the general workflow for determining the purity of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh this compound Solvent Dissolve in Diluent Sample->Solvent Filter Filter through 0.45 µm Syringe Filter Solvent->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Figure 1. General workflow for HPLC purity analysis.

Comparison with Alternative Purity Determination Methods

While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantagesApplicability to this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.Requires specialized equipment and solvents, method development can be time-consuming.Highly Suitable: Offers the best combination of resolution and sensitivity for this compound.
Gas Chromatography (GC) Partitioning of volatile compounds between a stationary phase and a carrier gas.High efficiency for volatile compounds, can be coupled with mass spectrometry (MS) for identification.Not suitable for non-volatile or thermally labile compounds.Potentially Suitable: Feasibility depends on the volatility and thermal stability of this compound. Derivatization may be required.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster separations and lower organic solvent consumption compared to HPLC.[1]Requires specialized high-pressure equipment.Potentially Suitable: Offers a "greener" alternative to HPLC with potentially faster analysis times.[1]
Recrystallization Purification based on differences in solubility.Can be used for purification and as a qualitative indicator of purity.Not a quantitative method, may not remove all impurities effectively.Suitable for Purification: Not a primary analytical method for quantitative purity determination.
Titration Chemical reaction with a standardized solution.Simple, inexpensive, and accurate for specific functional groups.Not a separation technique, will not detect impurities that do not react with the titrant.Limited Applicability: Could potentially be used to assay the amide group, but would not provide a complete purity profile.

Data Presentation: Hypothetical Purity Analysis Results

The following table presents a hypothetical comparison of purity results for a single batch of this compound obtained by different analytical techniques.

Analytical MethodPurity (%)Relative Standard Deviation (RSD, n=3)Key Observations
RP-HPLC 99.50.2%Two minor impurities detected at 0.3% and 0.2%.
GC-FID 99.20.5%One major impurity detected. Potential for thermal degradation.
SFC-UV 99.60.3%Faster analysis time compared to HPLC.

Conclusion

For the comprehensive purity characterization of this compound, reversed-phase HPLC is the recommended method due to its high resolving power and suitability for this class of compounds. It allows for the separation and quantification of the main component and related impurities, providing a detailed purity profile. While other techniques such as GC and SFC may be applicable, they may require more extensive method development or may not be suitable for detecting all potential impurities. The choice of analytical method should be guided by the specific requirements of the analysis, including the need for a detailed impurity profile, speed of analysis, and available instrumentation.

References

A Comparative Guide to the Application of N-Cyclohexylacetoacetamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Cyclohexylacetoacetamide is a versatile chemical intermediate belonging to the class of β-keto amides. Its unique molecular structure, featuring both a nucleophilic nitrogen and an electrophilic carbonyl group, as well as reactive α-protons, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. This guide compares a potential synthetic pathway utilizing this compound for the synthesis of substituted pyridones with a common alternative pathway, the Hantzsch Dihydropyridine Synthesis.

Comparison of Synthetic Pathways for Pyridone Derivatives

The following sections detail two synthetic routes for the preparation of substituted pyridone rings, a key heterocyclic motif. The first pathway illustrates the potential application of this compound. The second describes the well-established Hantzsch synthesis, providing a basis for comparison.

Pathway 1: Pyridone Synthesis via this compound

This pathway leverages the reactivity of the β-keto amide functionality in this compound for a condensation reaction with an α,β-unsaturated aldehyde.

Conceptual Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).

  • Addition of Reagents: Add an α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1 equivalent) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired N-cyclohexyl-substituted pyridone.

Logical Workflow for Pyridone Synthesis using this compound:

G cluster_start Starting Materials This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction alpha,beta-Unsaturated Aldehyde alpha,beta-Unsaturated Aldehyde alpha,beta-Unsaturated Aldehyde->Condensation Reaction Base Catalyst Base Catalyst Base Catalyst->Condensation Reaction Intermediate Intermediate Condensation Reaction->Intermediate Cyclization Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration N-Cyclohexyl-substituted Pyridone N-Cyclohexyl-substituted Pyridone Dehydration->N-Cyclohexyl-substituted Pyridone

Caption: Workflow for N-cyclohexyl-substituted pyridone synthesis.

Pathway 2: Hantzsch Dihydropyridine Synthesis (Alternative)

The Hantzsch synthesis is a classic multi-component reaction for the synthesis of dihydropyridines, which can be subsequently oxidized to pyridines. This method typically involves an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

Conceptual Experimental Protocol:

  • Reaction Setup: Combine an aldehyde (e.g., benzaldehyde, 1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent like ethanol.

  • Reaction Progression: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to induce crystallization of the dihydropyridine product. The solid can be collected by filtration and washed with cold ethanol.

  • Oxidation (Optional): The resulting dihydropyridine can be oxidized to the corresponding pyridine derivative using an oxidizing agent such as nitric acid or ceric ammonium nitrate.

Logical Workflow for Hantzsch Dihydropyridine Synthesis:

G cluster_start Starting Materials Aldehyde Aldehyde Multi-component Reaction Multi-component Reaction Aldehyde->Multi-component Reaction beta-Ketoester (2 eq.) beta-Ketoester (2 eq.) beta-Ketoester (2 eq.)->Multi-component Reaction Ammonia Source Ammonia Source Ammonia Source->Multi-component Reaction Dihydropyridine Dihydropyridine Multi-component Reaction->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Substituted Pyridine Substituted Pyridine Oxidation->Substituted Pyridine

Caption: Workflow for Hantzsch dihydropyridine and pyridine synthesis.

Performance Comparison

Due to the lack of direct comparative studies, a quantitative comparison is not possible. The following table provides a qualitative comparison of the two pathways based on general organic synthesis principles.

FeaturePathway 1: this compoundPathway 2: Hantzsch Synthesis
Precursor Complexity Requires synthesis of the specific N-substituted acetoacetamide.Utilizes readily available, simple starting materials.
Reaction Type Stepwise condensation and cyclization.Multi-component reaction.
Atom Economy Generally good, with water as the primary byproduct.Good, but can be lower if an excess of one reagent is used.
Scope of Diversity The N-substituent is pre-installed on the acetoacetamide.The substituent at the 1-position is typically hydrogen (from ammonia).
Product Directly yields a pyridone derivative.Initially forms a dihydropyridine, requiring a subsequent oxidation step to form the aromatic pyridine.
Reaction Conditions Typically requires a base catalyst and heating.Often requires heating; can be catalyzed by acids or bases.

Signaling Pathway Analogy in Drug Development

While this compound is a synthetic intermediate and not a drug that would directly interact with a signaling pathway, its derivatives, such as the synthesized pyridones, could potentially act as inhibitors or modulators of biological pathways. The following diagram illustrates a generic signaling pathway that could be targeted by such a molecule.

G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Pyridone Derivative (Inhibitor) Pyridone Derivative (Inhibitor) Pyridone Derivative (Inhibitor)->Kinase B

Caption: Generic kinase signaling pathway with a potential inhibitor.

Conclusion

This compound holds potential as a valuable building block in organic synthesis, particularly for the construction of N-substituted heterocyclic compounds like pyridones. While direct comparative data is lacking, a qualitative analysis suggests that its use offers a more direct route to N-substituted heterocycles compared to classical methods like the Hantzsch synthesis, which may require additional steps for N-functionalization. The choice of synthetic pathway will ultimately depend on the specific target molecule, the availability of starting materials, and the desired complexity of the final product. Further research is warranted to fully explore and quantify the applications of this compound and to establish its performance relative to other synthetic intermediates.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling N-Cyclohexylacetoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-Cyclohexylacetoacetamide, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data for N-Cyclohexylacetamide, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive PPE strategy is crucial.

Hazard GHS Classification Recommended PPE
Skin Contact Skin Irritation (Category 2)[1]Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Protective Clothing: Lab coat, long pants, and closed-toe shoes.
Eye Contact Serious Eye Irritation (Category 2A)[1]Eye Protection: Safety glasses with side shields or chemical safety goggles. Face Protection: Use a face shield in addition to goggles when there is a risk of splashing.
Inhalation Specific target organ toxicity — single exposure (Category 3), Respiratory system[1]Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is essential to prevent exposure and maintain the chemical's stability.

Handling Protocol:
  • Engineering Controls: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[1]

  • Avoid Contact: Take measures to avoid direct contact with skin and eyes.[1] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Clothing: Immediately remove any clothing that becomes contaminated.[1]

Storage Protocol:
  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][2]

  • Security: Store in a locked-up area, accessible only to authorized personnel.[1]

  • Incompatibilities: Keep away from strong oxidizing agents, aldehydes, peroxides, and strong acids.[2]

Emergency Procedures: First Aid Measures

In the event of an accidental exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal of Unused Chemical: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]

Disposal of Contaminated Labware and PPE:

  • Decontamination: Wash contaminated labware with a suitable solvent or detergent.

  • Waste Collection: Collect the cleaning solutions and any disposable contaminated PPE (gloves, lab coats, etc.) in a designated hazardous waste container.

  • Labeling and Storage: Clearly label the waste container with its contents and store it in a designated satellite accumulation area until it is collected by a licensed hazardous waste disposal company.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh/Measure Chemical prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Workspace and Equipment handle_transfer->post_decon post_waste Segregate and Label Waste post_decon->post_waste post_ppe Properly Remove and Dispose of PPE post_waste->post_ppe disp_store Store Waste in Designated Area post_waste->disp_store post_wash Wash Hands Thoroughly post_ppe->post_wash disp_pickup Arrange for Professional Disposal disp_store->disp_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexylacetoacetamide
Reactant of Route 2
Reactant of Route 2
N-Cyclohexylacetoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.